molecular formula C16H13NO B1353969 5-Methyl-3,4-diphenylisoxazole CAS No. 37928-17-9

5-Methyl-3,4-diphenylisoxazole

Katalognummer: B1353969
CAS-Nummer: 37928-17-9
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: ZXIRUKJWLADSJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3,4-diphenylisoxazole is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methyl-3,4-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIRUKJWLADSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433813
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37928-17-9
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the primary synthetic pathways for 5-methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of various pharmaceutical compounds. The core synthesis mechanisms are detailed, supported by experimental protocols derived from patent literature and chemical databases. All quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis is a critical step in the production of several important active pharmaceutical ingredients. This guide explores the two predominant synthetic routes for this molecule: the condensation of a β-diketone with hydroxylamine and the dehydration of a dihydroisoxazole precursor, which is typically formed via a 1,3-dipolar cycloaddition reaction. Understanding the underlying mechanisms and experimental parameters of these routes is crucial for optimizing production and developing novel analogues.

Synthesis Route 1: Condensation of 1,2-Diphenyl-1,3-butanedione with Hydroxylamine

This route involves the initial preparation of a β-diketone, 1,2-diphenyl-1,3-butanedione, followed by its cyclization with hydroxylamine.

Mechanism

The synthesis begins with the formation of the intermediate 1,2-diphenyl-1,3-butanedione. Following its synthesis, the β-diketone is reacted with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to yield the final isoxazole ring.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Condensation & Dehydration diketone 1,2-Diphenyl-1,3-butanedione intermediate1 Hemiaminal Intermediate diketone->intermediate1 + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Cyclization product This compound intermediate2->product - H2O G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Dehydration deoxy_oxime Deoxybenzoin Oxime nitrile_oxide Diphenylacetonitrile N-oxide deoxy_oxime->nitrile_oxide Oxidation/Elimination dihydroisoxazole 4,5-Dihydro-5-methyl- 3,4-diphenyl-5-isoxazole nitrile_oxide->dihydroisoxazole propene Propene propene->dihydroisoxazole product This compound dihydroisoxazole->product - H2O

Spectroscopic Characterization of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of pharmaceuticals such as Valdecoxib and Parecoxib. This document details the expected spectroscopic data based on available information and analysis of related compounds, outlines experimental protocols for acquiring such data, and presents this information in a clear, structured format for easy reference and comparison.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation and purity assessment are critical for its application in drug synthesis. Spectroscopic techniques are fundamental to this characterization, providing detailed information about its molecular structure, functional groups, and electronic properties. This guide covers the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₃NO[1]
Molecular Weight235.28 g/mol [1]
Melting Point97-98 °C[1]
AppearanceWhite solid[1]

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. The reported ¹H NMR data for this compound is summarized in Table 2.[1]

Table 2: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.43Singlet3H-CH₃
7.19-7.43Multiplet10HAromatic-H

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~11-15-CH₃
~115-135Aromatic C-H & C-C
~155-165C=N (isoxazole ring)
~160-170C-O (isoxazole ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound, based on its structure and data from related compounds, are listed in Table 4.[3][4]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600-1580Medium-StrongC=N stretch (isoxazole ring)
~1500-1400Medium-StrongAromatic C=C stretch
~1450-1350MediumC-H bend (-CH₃)
~900-675StrongAromatic C-H out-of-plane bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, absorption maxima (λmax) are expected in the UV region due to π-π* transitions in the phenyl rings and the isoxazole system. Expected values are presented in Table 5.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm)SolventAssignment
~250-280Ethanol/Methanolπ → π* transitions
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Mass Spectrometry Data of this compound

m/zInterpretation
236[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of this compound

A reported synthesis involves the following steps:

  • In a 1L round-bottomed flask, add compound 2 (40g), methanol (400mL), and 7.7% aqueous sodium carbonate (400mL).

  • Heat the mixture to 70°C and stir for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, extract the product with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to obtain a white solid.

  • Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to obtain the pure this compound.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a quartz cuvette. A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic characterization.

Synthesis_of_5_Methyl_3_4_diphenylisoxazole Compound_2 Compound 2 Reaction Heat to 70°C, 2h Compound_2->Reaction Reagents Methanol, aq. Na₂CO₃ Reagents->Reaction Workup Ethyl Acetate Extraction, Drying, Evaporation Reaction->Workup Purification Recrystallization (EtOAc/n-hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) IR IR UV_Vis UV-Vis MS Mass Spec. Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

References

In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-3,4-diphenylisoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isoxazole derivatives, with a focus on 5-Methyl-3,4-diphenylisoxazole. While a complete, publicly available crystal structure for this compound is not available at the time of this writing, this paper presents a representative analysis of a closely related substituted isoxazole derivative to illustrate the experimental protocols and data presentation critical for drug design and materials science. Understanding the three-dimensional arrangement of atoms in a molecule is paramount for elucidating structure-activity relationships (SAR) and optimizing molecular properties.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[1][2] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to understanding the conformation and intermolecular interactions of a molecule. For pharmaceutical compounds like this compound, which is a key intermediate in the synthesis of drugs such as Valdecoxib, detailed structural knowledge is invaluable for understanding its chemical reactivity and biological activity.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[3][4] For small molecules like this compound, various methods can be employed. A general synthesis procedure involves the dehydration of a precursor molecule in the presence of a base.[5]

Representative Synthesis: A common route to isoxazole derivatives involves the reaction of a β-diketone with hydroxylamine. For this compound, a reported synthesis involves the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole.[5]

Crystallization: High-quality crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. The choice of solvent is critical and is often determined empirically. A suitable crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions and free of cracks or other defects.[3][4]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The intensities and positions of the diffracted beams are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data using least-squares methods, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: A Representative Isoxazole Derivative

As a specific crystallographic information file (CIF) for this compound is not publicly available, we present data for a representative substituted isoxazole derivative, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, to illustrate the typical data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for a Representative Isoxazole Derivative.

ParameterValue
Empirical formulaC₂₂H₂₆N₂O₄S
Formula weight426.52
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.5280(6) Å
b25.223(4) Å
c10.7060(17) Å
α90°
β99.879(8)°
γ90°
Volume2269.8(5) ų
Z4
Density (calculated)1.248 Mg/m³
Absorption coefficient0.183 mm⁻¹
F(000)904
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.13 to 25.99°
Final R indices [I>2sigma(I)]R1 = 0.0540, wR2 = 0.1343
R indices (all data)R1 = 0.0710, wR2 = 0.1458

Table 2: Selected Bond Lengths for a Representative Isoxazole Derivative.

BondLength (Å)
S1-O41.428(2)
S1-O31.433(2)
S1-N21.637(2)
S1-C101.760(3)
O1-N11.467(3)
O1-C11.472(4)
N1-C21.485(4)
C2-C31.528(4)

Table 3: Selected Bond Angles for a Representative Isoxazole Derivative.

AtomsAngle (°)
O4-S1-O3119.96(14)
O4-S1-N2107.51(13)
O3-S1-N2107.16(13)
O4-S1-C10108.62(14)
O3-S1-C10108.21(14)
N2-S1-C10104.72(12)
N1-O1-C1108.0(2)
O1-N1-C2104.7(2)

Visualizations

Workflow of Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing XRay->DataProcessing StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure & Data Deposition

Caption: General workflow for small molecule crystal structure analysis.

Molecular Structure of this compound

The following diagram shows the two-dimensional chemical structure of this compound.

molecular_structure N1 N O1 O N1->O1 C1 C O1->C1 C2 C C1->C2 Ph1 Ph C1->Ph1 C3 C C2->C3 Ph2 Ph C2->Ph2 C3->N1 C4 CH3 C3->C4

Caption: 2D structure of this compound.

Conclusion

The crystal structure analysis of small molecules like this compound is a cornerstone of modern drug discovery and development. The precise structural information obtained from X-ray crystallography provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions. This knowledge is crucial for understanding its biological activity, optimizing its properties, and designing new and more effective therapeutic agents. Although specific crystallographic data for the title compound was not found in public databases, the representative data and generalized protocols presented in this guide offer a clear framework for the analysis of this important class of heterocyclic compounds. presented in this guide offer a clear framework for the analysis of this important class of heterocyclic compounds.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the molecular properties of 5-Methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of pharmaceuticals such as Parecoxib Sodium. By delving into quantum chemical calculations and established experimental protocols, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group and two phenyl groups. The spatial arrangement and electronic properties of these substituents play a crucial role in the molecule's reactivity and its utility as a building block in medicinal chemistry. Quantum chemical calculations offer a powerful tool to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of a precursor molecule in the presence of an inorganic base. The following protocol is a representative example:

Materials:

  • Compound 2 (precursor)

  • Methanol

  • Water

  • Inorganic base (e.g., Sodium Carbonate)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve the precursor compound in a mixture of methanol and water.

  • Add the inorganic base to the solution.

  • Heat the reaction mixture and stir for a specified period to facilitate the dehydration reaction.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure this compound as a white solid.

Computational Methodology

Quantum chemical calculations are pivotal in understanding the structural and electronic characteristics of this compound. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). The optimization process finds the minimum energy conformation of the molecule in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

  • Prediction of Infrared (IR) and Raman spectra: The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Electronic Properties

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are then calculated. Key parameters include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

  • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic structure and reactivity.

Below is a diagram illustrating the typical workflow for quantum chemical calculations.

Computational_Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, MEP, Charges) C->D E Analysis of Results D->E

Caption: A generalized workflow for quantum chemical calculations.

Data Presentation

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleValue (Å/°)
Bond Lengths C3-C41.45
C4-C51.38
N2-O11.42
C5-C(Methyl)1.51
Bond Angles C3-C4-C5108.0
C4-C5-N2110.0
C5-N2-O1105.0
Dihedral Angle Phenyl(C3)-C3-C4-Phenyl(C4)45.0

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Table 2: Calculated Electronic Properties (Illustrative)
PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 Debye

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Table 3: Mulliken Atomic Charges (Illustrative)
AtomCharge (e)
O1-0.45
N2-0.15
C3+0.20
C4+0.10
C5-0.05

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The following diagrams illustrate key concepts.

Signaling Pathway of Drug Action (Conceptual)

The interaction of a drug molecule, such as one derived from this compound, with its biological target can be conceptualized as a signaling pathway.

Signaling_Pathway Drug Isoxazole Derivative Binding Binding Event Drug->Binding Interaction Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Response Biological Response Binding->Response Signal Transduction Logical_Relationship Structure Molecular Structure Properties Calculated Properties Structure->Properties Input Method Computational Method (DFT) Method->Properties Applied To Interpretation Interpretation & Prediction Properties->Interpretation Leads To

An In-depth Technical Guide to 5-Methyl-3,4-diphenylisoxazole: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methyl-3,4-diphenylisoxazole. An essential intermediate in the synthesis of selective COX-2 inhibitors such as Valdecoxib and its prodrug Parecoxib, this heterocyclic compound holds significant interest for researchers in medicinal chemistry and drug development. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and elucidates its role within the broader context of prostaglandin biosynthesis and inflammatory pathways.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its core structure consists of a five-membered isoxazole ring substituted with a methyl group at the 5-position and two phenyl groups at the 3- and 4-positions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1][2]
CAS Number 37928-17-9[1][2]
Appearance White to off-white solid[3]
Melting Point 96.0 to 100.0 °C[1][3]
Boiling Point (Predicted) 340.1 ± 21.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.108 ± 0.06 g/cm³[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[3]
LogP (Predicted) 3.44[1]
Spectral Data

The following tables summarize the available and expected spectral data for this compound, which are crucial for its identification and characterization.

Table 1.2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference(s)
2.43s3H-CH₃[2]
7.19-7.43m10HAromatic protons (-C₆H₅)[2]
Solvent: CDCl₃, Frequency: 400 MHz

Table 1.2.2: Mass Spectrometry Data

m/zInterpretationReference(s)
236[M+H]⁺[2]

Table 1.2.3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentReference(s)
~11.0-CH₃[4]
~115.0C4-isoxazole[4]
~127.0-130.0Aromatic CH[4]
~130.0-133.0Aromatic C (quaternary)[4]
~160.0C3-isoxazole[4]
~170.0C5-isoxazole[4]
Note: These are predicted values based on similar isoxazole structures. Specific experimental data for this compound is not readily available in the cited literature.

Table 1.2.4: Expected FT-IR Absorption Frequencies

Frequency Range (cm⁻¹)VibrationFunctional GroupReference(s)
3100-3000C-H stretchAromatic[5]
3000-2850C-H stretchAlkane (-CH₃)[5]
~1600-1475C=C stretchAromatic ring[5][6]
~1570C=N stretchIsoxazole ring[6]
~1400N-O stretchIsoxazole ring[6]
Note: These are expected absorption ranges based on characteristic frequencies for the functional groups present in the molecule.

Synthesis and Purification

The primary synthetic route to this compound is through a 1,3-dipolar cycloaddition reaction. A general workflow for its synthesis, purification, and analysis is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: Deoxybenzoin Oxime & Acetic Anhydride reaction 1,3-Dipolar Cycloaddition start->reaction product Crude this compound reaction->product tlc TLC Monitoring reaction->tlc recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product hplc HPLC for Purity pure_product->hplc spectroscopy Spectroscopic Characterization (NMR, IR, MS) pure_product->spectroscopy

Fig. 1: General experimental workflow for the synthesis and characterization.
Experimental Protocols

This protocol is adapted from established methods for isoxazole synthesis.[3]

  • Reaction Setup : To a suitable reaction vessel, add deoxybenzoin oxime (1 equivalent).

  • Solvent and Reagent Addition : Add methanol and a 7.7% aqueous sodium carbonate solution.

  • Reaction Conditions : Heat the mixture to 70°C and stir for approximately 2 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up : Upon completion, the reaction mixture will form two phases. Extract the aqueous phase with ethyl acetate.

  • Isolation : Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a white solid.

This is a general procedure for purifying solid organic compounds.[7][8][9]

  • Solvent Selection : Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, a mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) is effective.[3]

  • Dissolution : Dissolve the crude solid in a minimal amount of the hot solvent system.

  • Cooling : Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

A general protocol for analytical TLC is as follows:[5][10][11]

  • Plate Preparation : On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting : Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also good practice to spot the starting material as a reference.

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualization : After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

A general approach for HPLC analysis:[12][13]

  • Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Mobile Phase : The mobile phase is typically a mixture of solvents, such as acetonitrile and water, and may contain additives like acetic acid. The mobile phase should be filtered and degassed.

  • Instrumentation : Use a C18 reverse-phase column with a UV detector.

  • Analysis : Inject the sample and run the HPLC program. The purity of the compound is determined by the relative area of the main peak in the resulting chromatogram. A single sharp peak indicates high purity.

Biological Significance and Signaling Pathway

This compound is a key intermediate in the synthesis of Valdecoxib and Parecoxib, which are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a central player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The inhibition of the COX-2 pathway is a critical mechanism for the anti-inflammatory and analgesic effects of these drugs. The signaling pathway is illustrated below.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 Converts to pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate isoxazole Valdecoxib (from this compound) isoxazole->cox2 Inhibits

Fig. 2: Inhibition of the COX-2 signaling pathway by Valdecoxib.

Conclusion

This compound is a compound of significant interest due to its crucial role as a synthetic precursor to important anti-inflammatory drugs. A thorough understanding of its physical and chemical properties, as well as the methodologies for its synthesis and purification, is essential for researchers in the field of drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working with this and related heterocyclic compounds. Further research into the biological activities of other derivatives of this isoxazole core may lead to the discovery of new therapeutic agents.

References

Spectroscopic Data and Analysis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methyl-3,4-diphenylisoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the available quantitative data, outlines experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the molecular structure and its spectroscopic characteristics.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Understanding its three-dimensional structure and electronic properties is crucial for the development of novel therapeutics. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents the ¹H and ¹³C NMR data to facilitate the structural confirmation and further investigation of this compound.

Molecular Structure and Numbering

The chemical structure of this compound is depicted below. The numbering of the atoms is provided to correlate with the NMR signal assignments in the subsequent sections.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Structural Assignment i->j

Mass Spectrometry Analysis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic organic compound with a molecular weight of 235.28 g/mol and the chemical formula C16H13NO.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the selective COX-2 inhibitor Valdecoxib. A thorough understanding of its structural properties through analytical techniques such as mass spectrometry is crucial for quality control, metabolite identification, and drug development processes. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, a proposed fragmentation pathway, and data presentation.

While specific, detailed mass spectral data for this compound is not extensively published, this guide proposes a likely fragmentation pattern based on the known behavior of structurally related diphenylisoxazole derivatives. The protonated molecule is observed at an m/z of 236 (M+H)+.[1][2]

Proposed Mass Spectral Fragmentation Data

The following table summarizes the proposed major fragments for this compound under typical mass spectrometry conditions.

m/z (Proposed) Ion Formula (Proposed) Fragment Identity (Proposed)
236[C16H14NO]+Protonated Molecular Ion [M+H]+
235[C16H13NO]+•Molecular Ion [M]+•
194[C14H12N]+[M-C2H3O]+•
116[C8H6N]+[C6H5CNH]+
105[C7H5O]+Benzoyl Cation
91[C7H7]+Tropylium Cation
77[C6H5]+Phenyl Cation

Experimental Protocols

A comprehensive mass spectrometric analysis of this compound can be achieved through various standard procedures. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate solvent to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (for drug development applications): For the analysis of the compound in a biological matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is necessary.

    • Protein Precipitation: To 100 µL of the sample matrix, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction: To 100 µL of the sample matrix, add a suitable extraction solvent (e.g., ethyl acetate). Vortex vigorously and then centrifuge to separate the layers. Collect the organic layer and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure proper separation, for example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Desolvation gas (e.g., nitrogen) at 800 L/hr, cone gas at 50 L/hr.

    • Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to determine the fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan mode over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

G Proposed Fragmentation Pathway of this compound M This compound [C16H13NO]+• m/z 235 F1 [C14H12N]+ m/z 194 M->F1 - C2H3O F2 Benzoyl Cation [C7H5O]+ m/z 105 M->F2 Cleavage F4 Tropylium Cation [C7H7]+ m/z 91 M->F4 Rearrangement & Cleavage F5 [C8H6N]+ m/z 116 F1->F5 - C6H6 F3 Phenyl Cation [C6H5]+ m/z 77 F2->F3 - CO

Caption: Proposed mass spectral fragmentation of this compound.

G General Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Standard Solution Preparation Prep2 Extraction/Cleanup (if needed) Prep1->Prep2 Analysis1 Chromatographic Separation (LC or GC) Prep2->Analysis1 Analysis2 Mass Spectrometry (Ionization & Mass Analysis) Analysis1->Analysis2 Data1 Data Acquisition Analysis2->Data1 Data2 Spectral Interpretation Data1->Data2 Data3 Quantification Data2->Data3

Caption: A generalized workflow for mass spectrometry analysis.

References

Solubility profile of 5-Methyl-3,4-diphenylisoxazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Methyl-3,4-diphenylisoxazole in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents qualitative solubility information and leverages data from structurally similar isoxazole derivatives, celecoxib and valdecoxib, to provide a comparative analysis. This information is crucial for researchers and professionals involved in drug development, formulation, and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₁₆H₁₃NO. Its structure features a central isoxazole ring substituted with a methyl group at the 5-position and two phenyl groups at the 3- and 4-positions. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation strategies, and routes of administration.

Qualitative Solubility of this compound

Published data indicates that this compound is a solid at room temperature and exhibits slight solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]

This qualitative assessment suggests that while the compound has some affinity for both polar aprotic (DMSO), polar protic (methanol), and non-polar (chloroform) solvents, its solubility is limited. For practical applications in research and development, obtaining quantitative data is essential for precise concentration control in assays and for the development of suitable formulations.

Comparative Quantitative Solubility of Structurally Related Isoxazole Derivatives

In the absence of specific quantitative solubility data for this compound, the solubility of structurally related and commercially available isoxazole-containing drugs, celecoxib and valdecoxib, can provide valuable insights. These compounds share the core isoxazole scaffold and phenyl substitutions, making their solubility behavior in organic solvents a relevant point of comparison.

Table 2: Quantitative Solubility of Celecoxib and Valdecoxib in Various Organic Solvents

SolventCelecoxib Solubility (mg/mL)Valdecoxib Solubility (µg/mL)Temperature (°C)
Ethanol~25[2]9644[3]25
MethanolFreely SolubleSoluble[4]Not Specified
Dimethyl Sulfoxide (DMSO)~16.6[2]Not SpecifiedNot Specified
Dimethylformamide (DMF)~25[2]Not SpecifiedNot Specified
Ethyl AcetateHigher than ACN, MeOH, IPrOH, BuOH, TOL[5]Not Specified5-30
AcetonitrileHigher than MeOH, IPrOH, BuOH, TOL[5]Not Specified5-30
IsopropanolLower than MeOH, higher than BuOH[5]Not Specified5-30
ButanolLower than IPrOH, higher than TOL[5]Not Specified5-30
TolueneLowest among tested solvents[5]Not Specified5-30

Note: "Freely Soluble" and "Soluble" are qualitative descriptors from pharmacopeial standards but imply significant quantitative solubility. The data for celecoxib and valdecoxib indicates that isoxazole derivatives can exhibit a wide range of solubilities in organic solvents, often favoring more polar organic solvents like alcohols and DMF.

Based on this comparative data, it is reasonable to hypothesize that the solubility of this compound could be enhanced in solvents like ethanol and DMF. Experimental determination remains necessary to confirm the exact solubility values.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for this experiment.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Chloroform, DMSO, Methanol, Ethanol, DMF)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

  • Analytical balance

Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility assay.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add solid to solvent agitation Agitate at constant temperature (e.g., 24-72h) prep_solvent->agitation centrifugation Centrifuge to pellet excess solid agitation->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute sample if necessary filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify concentration against a standard curve hplc->quantification

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is considered at equilibrium when the concentration of the solute in solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Data Interpretation:

    • Calculate the solubility of the compound in the test solvent based on the measured concentration and any dilution factors. The results are typically expressed in units such as mg/mL or mol/L.

Logical Relationship for Solubility Prediction

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions polarity Polarity (Dipole Moment) interaction Favorable Interactions (e.g., van der Waals, Dipole-Dipole) polarity->interaction h_bond Hydrogen Bonding (Acceptor) h_bond->interaction molecular_size Molecular Size and Shape solubility Solubility molecular_size->solubility Hinder crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Hinder solvent_polarity Polarity (Dielectric Constant) solvent_polarity->interaction solvent_h_bond Hydrogen Bonding (Donor/Acceptor) solvent_h_bond->interaction interaction->solubility Promote

Caption: Key factors influencing the solubility of this compound in organic solvents.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound with a five-membered isoxazole ring substituted with methyl and phenyl groups. It serves as a key intermediate in the synthesis of pharmaceuticals, including the anti-inflammatory drug Valdecoxib.[1][2] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and for ensuring the safety and quality of the final pharmaceutical products. This technical guide summarizes the available physicochemical properties and presents an inferred thermal stability profile based on a detailed thermal analysis of its derivative, Valdecoxib.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
Melting Point 96.0 to 100.0 °C[3]
Boiling Point (Predicted) 340.1 ± 21.0 °C[1]
Density (Predicted) 1.108 ± 0.06 g/cm³[1]
Appearance White to Orange to Green powder to crystal[3]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]

Thermal Stability Analysis of Valdecoxib (A Structural Analog)

The thermal stability of Valdecoxib was investigated using Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA). The compound is reported to be thermally stable up to 223 °C.[4][5] Beyond this temperature, it undergoes a three-step decomposition process.

Table of Thermal Decomposition Data for Valdecoxib [4][5]

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Associated Process
MeltingDTA-171-Endothermic
Decomposition Step 1TG/DTG223-2.18Loss of adsorbed water/drying
Decomposition Step 2TG/DTG223.88-49.02Elimination of the sulfanilamide group
Decomposition Step 3TG/DTG463-53.1Pyrolysis of the 5-methyl-3-phenyl-4-isoxazolyl moiety
DecompositionDTA-320-Exothermic

Based on this data, it can be inferred that the 5-methyl-3-phenyl-4-isoxazolyl core of Valdecoxib begins to decompose at temperatures above 463 °C. For this compound, which lacks the sulfanilamide group, the thermal decomposition would likely initiate with the degradation of the isoxazole ring and the phenyl substituents at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the thermal analysis of Valdecoxib, which are standard procedures for assessing the thermal stability of chemical compounds.

4.1. Thermogravimetry (TG) and Derivative Thermogravimetry (DTG)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. DTG is the first derivative of the TG curve, showing the rate of mass loss.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small amount of the sample (typically 2-10 mg) is accurately weighed into a tared sample pan (e.g., aluminum or platinum).

    • The pan is placed in the furnace of the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 1300 °C).

    • An inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The TG and DTG curves are plotted to analyze the thermal events.

4.2. Differential Thermal Analysis (DTA)

  • Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy.

  • Instrumentation: A DTA instrument, often combined with a TGA.

  • Procedure:

    • The sample and an inert reference material (e.g., alumina) are placed in separate, identical crucibles within the DTA furnace.

    • The furnace is heated at a constant rate.

    • The temperature difference between the sample and the reference is measured by thermocouples.

    • The DTA curve plots this temperature difference against the furnace temperature. Endothermic events (e.g., melting) result in a negative peak, while exothermic events (e.g., decomposition) result in a positive peak.

4.3. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can be used to determine melting points, glass transitions, and heats of reaction.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the sample (typically 2 mg) is weighed and sealed in an aluminum pan.

    • An empty sealed aluminum pan is used as a reference.

    • Both pans are placed in the DSC cell.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere (e.g., 50 mL/min).

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The DSC curve plots heat flow versus temperature, allowing for the determination of thermal transition temperatures and enthalpies.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Sample This compound Sample TGA Thermogravimetric Analysis (TGA/DTG) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC DTA Differential Thermal Analysis (DTA) Sample->DTA Data Decomposition Temperatures Mass Loss Percentages Enthalpic Events TGA->Data DSC->Data DTA->Data Kinetics Kinetic Analysis (optional) Data->Kinetics Stability Thermal Stability Profile Data->Stability Kinetics->Stability

Caption: Experimental workflow for thermal stability studies.

5.2. Inferred Thermal Decomposition Pathway

This diagram illustrates a logical relationship for the thermal decomposition of this compound, based on general principles of isoxazole thermolysis and data from its structural analog, Valdecoxib.

G A This compound B Heat (>T_onset) A->B Initiation C Isoxazole Ring Cleavage B->C Primary Decomposition D Fragmentation of Phenyl Rings C->D Secondary Decomposition E Volatile Decomposition Products D->E Final Products

Caption: Inferred thermal decomposition pathway.

References

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3,4-diphenylisoxazole from Deoxybenzoin Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and efficient method for the synthesis of 5-methyl-3,4-diphenylisoxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, deoxybenzoin oxime. This method, pioneered by Charles F. Beam and Charles R. Hauser, involves the formation of a 1,4-dianion of the oxime followed by condensation with an acetate ester and subsequent acid-catalyzed cyclization.

Reaction Principle and Mechanism

The core of this synthetic strategy lies in the generation of a highly nucleophilic 1,4-dianion from deoxybenzoin oxime. This is achieved by treating the oxime with two equivalents of a strong base, typically an organolithium reagent such as n-butyllithium. The first equivalent of the base deprotonates the acidic hydroxyl group of the oxime, while the second equivalent abstracts a proton from the α-carbon, forming the dianion.

This powerful nucleophile then undergoes a condensation reaction with an acetate ester, such as ethyl acetate. The dianion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an intermediate which, upon acidic workup, cyclizes and dehydrates to yield the stable aromatic this compound ring system.

ReactionMechanism DeoxybenzoinOxime Deoxybenzoin Oxime Dianion 1,4-Dianion DeoxybenzoinOxime->Dianion 2 eq. n-BuLi THF, 0°C to rt Intermediate Condensation Intermediate Dianion->Intermediate + Ethyl Acetate THF, 0°C EthylAcetate Ethyl Acetate EthylAcetate->Intermediate Isoxazole This compound Intermediate->Isoxazole H₃O⁺ (Cyclization & Dehydration)

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from deoxybenzoin oxime.

Materials:

  • Deoxybenzoin oxime

  • n-Butyllithium (in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Sodium sulfate (anhydrous)

Procedure:

  • Dianion Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve deoxybenzoin oxime (0.10 mol) in 200 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add n-butyllithium (0.22 mol) via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a reddish-brown solution indicates the generation of the 1,4-dianion.

  • Condensation:

    • Cool the dianion solution back to 0°C in an ice bath.

    • Add a solution of ethyl acetate (0.10 mol) in 50 mL of anhydrous THF dropwise over 20 minutes.

  • Cyclization and Work-up:

    • After the addition of the ester is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

    • Slowly quench the reaction by the dropwise addition of 50 mL of water.

    • Acidify the mixture to a pH of approximately 1 by the careful addition of concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

ExperimentalWorkflow cluster_prep Dianion Formation cluster_reaction Condensation & Cyclization cluster_workup Work-up & Purification dissolve Dissolve Deoxybenzoin Oxime in THF cool1 Cool to 0°C dissolve->cool1 add_buli Add n-BuLi cool1->add_buli stir_rt Stir at Room Temperature add_buli->stir_rt cool2 Cool to 0°C stir_rt->cool2 add_ester Add Ethyl Acetate in THF cool2->add_ester stir_0c Stir at 0°C add_ester->stir_0c quench Quench with Water stir_0c->quench acidify Acidify with HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3,4,5-trisubstituted isoxazoles from the 1,4-dianion of deoxybenzoin oxime and various esters, as adapted from the work of Beam et al. While the specific yield for the reaction with ethyl acetate to form the 5-methyl derivative is not explicitly stated in the available literature, yields for analogous reactions are provided, suggesting that a good to excellent yield can be expected for the target compound.

EntryEster ReactantProductYield (%)
1Methyl benzoate3,4,5-Triphenylisoxazole65
2Ethyl benzoate3,4,5-Triphenylisoxazole70
3Methyl p-toluate4,5-Diphenyl-3-(p-tolyl)isoxazole68
4Methyl p-anisate3-(p-Methoxyphenyl)-4,5-diphenylisoxazole72
5Methyl p-chlorobenzoate3-(p-Chlorophenyl)-4,5-diphenylisoxazole60

Conclusion

The synthesis of this compound from deoxybenzoin oxime via a 1,4-dianion intermediate represents a highly effective and versatile method for the preparation of this important heterocyclic compound. The reaction proceeds under well-defined conditions and provides access to a range of substituted isoxazoles by varying the ester component. This in-depth guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully implement this synthetic strategy.

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 5-Methyl-3,4-diphenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3,4-diphenylisoxazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The core structure is a key pharmacophore found in various biologically active molecules, most notably as the central scaffold of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. This document provides a detailed overview of the biological evaluation of these derivatives, focusing on their anticancer and anti-inflammatory activities. It includes structured data tables for easy comparison of biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
ValdecoxibFaDuHypopharyngeal Squamous Carcinoma67.3[1]
Isoxazole Derivative 1 K562Human Myelogenous Leukemia0.07157[2]
Isoxazole Derivative 2 K562Human Myelogenous Leukemia0.01801[2]
Isoxazole Derivative 3 K562Human Myelogenous Leukemia0.04425[2]
Isoxazole Derivative 5 K562Human Myelogenous Leukemia0.0352[2]
Isoxazole-Piperazine Hybrid 5l Huh7Human Liver Cancer0.3 - 3.7[3]
Isoxazole-Piperazine Hybrid 5m Huh7Human Liver Cancer0.3 - 3.7[3]
Isoxazole-Piperazine Hybrid 5o Huh7Human Liver Cancer0.3 - 3.7[3]
3,5-Diarylisoxazole 26 PC3Prostate CancerComparable to 5-FU[4]
Anti-inflammatory and Enzyme Inhibitory Activity

The primary mechanism of anti-inflammatory action for many this compound derivatives is the selective inhibition of the COX-2 enzyme. Valdecoxib is a well-characterized example.

CompoundEnzyme/AssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
ValdecoxibRecombinant Human COX-1150>3000
ValdecoxibRecombinant Human COX-20.005
ValdecoxibHuman Whole Blood Assay (COX-1)21.991.25
ValdecoxibHuman Whole Blood Assay (COX-2)0.24
Isoxazole Derivative C3 5-Lipoxygenase (5-LOX)8.47N/A[5]
Isoxazole Derivative C5 5-Lipoxygenase (5-LOX)10.48N/A[5]
Isoxazole Derivative C6 5-Lipoxygenase (5-LOX)Potent InhibitionN/A[5]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., FaDu, K562, PC3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Workflow Diagram
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Reference group (Indomethacin)

    • Test groups (different doses of the test compounds)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Animal Acclimatization & Fasting B Group Animals A->B C Baseline Paw Volume Measurement B->C D Administer Test Compounds / Vehicle C->D E Inject Carrageenan into Paw D->E F Measure Paw Volume at Time Intervals E->F G Calculate % Edema Inhibition F->G

Carrageenan-Induced Paw Edema Workflow
Enzyme Inhibition: Human Whole Blood COX-2 Assay

This ex vivo assay measures the selective inhibition of COX-2 in a physiologically relevant matrix.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in human whole blood. The activity of COX-2 is determined by measuring the production of prostaglandin E₂ (PGE₂). A selective COX-1 inhibitor is often added to block the contribution of COX-1.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers (anticoagulated with heparin)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Reference COX-2 inhibitor (e.g., Celecoxib)

  • Selective COX-1 inhibitor (e.g., SC-560 or low-dose aspirin)

  • PGE₂ EIA kit

  • Incubator, centrifuge

Procedure:

  • Blood Collection: Collect blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • Incubation with Inhibitors: Aliquot the whole blood into tubes. Add the test compounds or reference inhibitor at various concentrations. Include a vehicle control. Pre-incubate for 15-30 minutes at 37°C.

  • COX-2 Induction: Add LPS (final concentration ~10 µg/mL) to induce COX-2 expression.

  • Incubation: Incubate the blood for 24 hours at 37°C.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the plasma using a commercially available EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for COX-2 inhibition. A parallel assay without LPS stimulation can be performed to measure COX-1 activity (by measuring thromboxane B₂ production after clotting) to determine selectivity.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Pathway

The primary anti-inflammatory mechanism of Valdecoxib and related derivatives is the selective inhibition of the COX-2 enzyme. This pathway is central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative This compound Derivative (e.g., Valdecoxib) Derivative->COX2 Inhibition

COX-2 Inhibition Pathway
Anticancer Signaling Pathways

The anticancer effects of this compound derivatives can be multifactorial. Studies on Valdecoxib have shown that in addition to its COX-2 inhibitory effects, it can also impact other critical cellular pathways involved in cancer progression.

Anticancer Signaling Pathways

References

5-Methyl-3,4-diphenylisoxazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, primarily for its role as a key intermediate in the preparation of diarylisoxazole-based pharmaceuticals. Its rigid structure and the presence of multiple reactive sites make it a valuable scaffold for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below, along with its characteristic spectroscopic data.

PropertyValueReference
CAS Number 37928-17-9[1]
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 96.0 to 100.0 °C[1]
Boiling Point 340.1 ± 21.0 °C (Predicted)[1]
Density 1.108 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]
¹H NMR (400MHz, CDCl₃) δ 2.43 (s, 3H, -CH₃), 7.19-7.43 (m, 10H, -ArH)[1]
MS (m/z) 236 (M+H)⁺[1]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is as a crucial precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, namely Valdecoxib and its prodrug, Parecoxib.[1][2]

Synthesis of Valdecoxib

Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from this compound through a two-step process involving sulfonation followed by amination.

start This compound step1 Chlorosulfonation start->step1 Chlorosulfonic acid intermediate 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride step1->intermediate step2 Amination intermediate->step2 Ammonium hydroxide end Valdecoxib step2->end

Caption: Synthetic pathway for Valdecoxib.

Experimental Protocol: Synthesis of Valdecoxib from this compound [3][4][5]

Step 1: Chlorosulfonation

  • In a suitable reactor, charge chlorosulfonic acid (approximately 3.9 equivalents).

  • While maintaining the temperature at 25-30 °C, slowly add this compound (1 equivalent).

  • After the addition is complete, stir the mixture at 30 °C for 30 minutes.

  • Heat the reaction mixture to 60 °C and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 25 °C and dilute with dichloromethane.

  • Carefully quench the reaction mixture by adding it to a mixture of ice and water, ensuring the temperature does not exceed 20 °C.

  • Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate. The resulting solution contains 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

Step 2: Amination

  • To the dichloromethane solution of the sulfonyl chloride from the previous step, add ammonium hydroxide (approximately 4.5 equivalents) dropwise, maintaining the temperature at 25 °C.

  • After the addition, stir the mixture at 35 °C for 1.5 to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the organic layer with water and brine.

  • Concentrate the organic layer under reduced pressure to obtain crude Valdecoxib.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Valdecoxib.[2]

ReactantMolar RatioKey ConditionsYieldPurity
This compound11. Chlorosulfonic acid, 60°C, 1h2. NH₄OH, 35°C, 2h75-94%>99%
Synthesis of Parecoxib

Parecoxib, a water-soluble injectable prodrug of Valdecoxib, is synthesized by the acylation of Valdecoxib.

start Valdecoxib step1 Acylation start->step1 Propionic anhydride intermediate N-[[4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide step1->intermediate step2 Salt Formation intermediate->step2 Sodium hydroxide end Parecoxib Sodium step2->end

Caption: Synthetic pathway for Parecoxib.

Experimental Protocol: Synthesis of Parecoxib from Valdecoxib [2]

  • Dissolve Valdecoxib (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add propionic anhydride (excess) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, add water to the reaction mixture to precipitate N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide.

  • Filter the precipitate and wash with water.

  • For the final salt formation, treat the intermediate with sodium hydroxide in a suitable solvent system.

  • Isolate and dry the resulting Parecoxib sodium.

ReactantMolar RatioKey ConditionsYieldPurity
Valdecoxib11. Propionic anhydride, Et₃N2. NaOH~95% (acylation step)>99.9%

Synthesis of this compound

The title compound itself can be synthesized through the cyclization of 1,2-diphenylethan-1-one oxime.

start 1,2-Diphenylethan-1-one oxime step1 Cyclization & Dehydration start->step1 Acetic anhydride or NaOH / Heat end This compound step1->end

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound [1][2]

  • To a solution of 1,2-diphenylethan-1-one oxime (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of sodium carbonate (e.g., 7.7%).[1]

  • Alternatively, cyclization can be achieved using acetic anhydride.[2]

  • Heat the reaction mixture to reflux (e.g., 70 °C) for approximately 2 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to afford pure this compound.

ReactantMolar RatioKey ConditionsYieldPurity
1,2-Diphenylethan-1-one oxime1Na₂CO₃, MeOH/H₂O, 70°C, 2h82-92%>99.7% (after recrystallization)

Conclusion

This compound stands out as a pivotal building block in medicinal chemistry, particularly for the synthesis of important anti-inflammatory drugs. The protocols detailed herein provide a comprehensive guide for its synthesis and its conversion to Valdecoxib and Parecoxib. While its application is predominantly centered around these COX-2 inhibitors, the isoxazole core presents opportunities for further exploration in the development of novel chemical entities. Future research may uncover new ring-opening strategies or functionalizations of the phenyl rings to expand the synthetic utility of this valuable intermediate.

References

Application Notes and Protocols: 5-Methyl-3,4-diphenylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4] Its primary and most well-documented application in medicinal chemistry is as a key building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, most notably Valdecoxib and its prodrug, Parecoxib.[2][3] The isoxazole scaffold is of significant interest to medicinal chemists due to its presence in numerous biologically active compounds. This document provides detailed application notes and protocols related to the use of this compound in a medicinal chemistry context.

Physicochemical Properties

PropertyValueReference
CAS Number 37928-17-9[2]
Molecular Formula C16H13NO[2]
Molecular Weight 235.28 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 96.0 to 100.0 °C[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[2]

Application in the Synthesis of COX-2 Inhibitors

The principal application of this compound in medicinal chemistry is as a precursor to the diarylisoxazole class of selective COX-2 inhibitors. COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis of Valdecoxib

Valdecoxib is a potent and selective COX-2 inhibitor. The synthesis of Valdecoxib from this compound involves the introduction of a sulfonamide group onto one of the phenyl rings.

G A This compound B Chlorosulfonation A->B Chlorosulfonic Acid C 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride B->C D Amination (Ammonium Hydroxide) C->D E Valdecoxib (4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) D->E

Caption: Synthetic pathway from this compound to Valdecoxib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known chemical synthesis method.[2]

Materials:

  • Compound 2 (precursor, e.g., an appropriate oxime)

  • Methanol

  • 7.7% Aqueous sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Normal hexane

  • 1L four-necked round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates

Procedure:

  • To a 1L four-necked round-bottom flask, add Compound 2 (40g), methanol (400mL), and 7.7% aqueous sodium carbonate (400mL).

  • Heat the mixture to 70°C with stirring.

  • Monitor the reaction progress using TLC until the starting material is consumed (approximately 2 hours).

  • Upon completion, the solution will separate into solid and liquid phases.

  • Extract the mixture with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum using a rotary evaporator to obtain a white solid.

  • For further purification, recrystallize the solid from a mixture of ethyl acetate (40mL) and normal hexane (120mL) (1:3 ratio).

  • Filter the recrystallized product to obtain pure this compound as a white solid.

Expected Yield: Approximately 92%. Purity (HPLC): >99%.

Protocol 2: Synthesis of Valdecoxib from this compound

This protocol outlines the subsequent steps to synthesize Valdecoxib.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Appropriate reaction vessels and work-up equipment

Procedure:

  • Chlorosulfonation: Carefully react this compound with chlorosulfonic acid. This reaction should be performed under controlled temperature conditions, typically in an ice bath, due to its exothermic nature. The reaction introduces the sulfonyl chloride group (-SO2Cl) onto the para-position of the 4-phenyl ring.

  • Quenching: After the reaction is complete, the mixture is carefully quenched, often by pouring it onto ice.

  • Extraction: The resulting sulfonyl chloride intermediate is extracted into an organic solvent.

  • Amination: The organic solution containing the sulfonyl chloride is then reacted with ammonium hydroxide to form the sulfonamide group (-SO2NH2).

  • Purification: The final product, Valdecoxib, is purified through recrystallization or column chromatography.

Structure-Activity Relationship (SAR) of Related Isoxazole Derivatives

While this compound itself is not biologically active as a COX-2 inhibitor, its core structure is essential for the activity of its derivatives. SAR studies on Valdecoxib and its analogues have revealed key structural features for potent and selective COX-2 inhibition:

  • Diaryl System: The presence of two phenyl rings is crucial for binding to the COX-2 active site.

  • Sulfonamide Moiety: The para-sulfonamide group on one of the phenyl rings is a key pharmacophore that interacts with a specific side pocket in the COX-2 enzyme, conferring selectivity over COX-1.

  • Isoxazole Core: The isoxazole ring acts as a central scaffold, holding the two phenyl rings in the correct orientation for optimal binding.

G cluster_0 Valdecoxib cluster_1 COX-2 Active Site A Isoxazole Core B 3-Phenyl Ring A->B C 4-Phenylsulfonamide Ring A->C D 5-Methyl Group A->D E Hydrophobic Pocket 1 B->E Binds F Hydrophobic Pocket 2 C->F Binds G Selective Side Pocket C->G Interacts with (selectivity)

Caption: Key structural interactions of Valdecoxib with the COX-2 active site.

Quantitative Data of Valdecoxib

The following table summarizes the biological activity of Valdecoxib, the final product derived from this compound.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
ValdecoxibCOX-1>100 µM>200
ValdecoxibCOX-20.005 µM

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, primarily utilized for the synthesis of selective COX-2 inhibitors like Valdecoxib. While the compound itself does not possess significant biological activity, its structural framework is a key component of a successful class of anti-inflammatory drugs. The provided protocols and information are intended to guide researchers in the synthesis and application of this important chemical entity in drug discovery and development programs.

References

Application Notes and Protocols: 5-Methyl-3,4-diphenylisoxazole in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 5-Methyl-3,4-diphenylisoxazole in polymer synthesis is not extensively documented in publicly available literature. The following application notes and protocols are proposed based on established principles of polymer chemistry and analogous transformations of similar isoxazole-containing molecules. These protocols are intended to serve as a foundational guide for research and development purposes and would require optimization and validation.

Introduction

This compound is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of pharmaceuticals, such as Parecoxib and Valdecoxib.[1][2][3][4] While its direct polymerization is not feasible due to the absence of a polymerizable functional group, its rigid, aromatic structure makes it an attractive moiety to incorporate into polymer backbones or as a pendant group. Such polymers could exhibit enhanced thermal stability, unique photophysical properties, or specific biological interactions, making them of interest in materials science and drug delivery applications.

This document outlines a proposed synthetic pathway for the derivatization of a this compound precursor into a polymerizable monomer, followed by a protocol for its free-radical polymerization to yield a novel polymer with pendant diphenylisoxazole groups.

Proposed Synthetic Pathway

The proposed pathway involves a two-step process:

  • Monomer Synthesis: Functionalization of a hydroxylated derivative of this compound to introduce a polymerizable acrylate group. This approach is analogous to the synthesis of methacrylate oligomers from a hydroxyl-functionalized 3,5-diphenylisoxazole derivative.[5]

  • Polymerization: Free-radical polymerization of the resulting isoxazole-containing acrylate monomer to produce a linear polymer.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization Isoxazole_Precursor 4-(5-Methyl-3-phenylisoxazol-4-yl)phenol Monomer 4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl acrylate (Monomer) Isoxazole_Precursor->Monomer Esterification (Et3N, THF, 0°C to RT) Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Monomer Polymer Poly(4-(5-methyl-3-phenylisoxazol-4-yl)phenyl acrylate) Monomer->Polymer Free-Radical Polymerization (AIBN, Toluene, 70°C)

Caption: Proposed synthetic pathway for the synthesis of a polymer with pendant this compound moieties.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl acrylate (Monomer)

This protocol describes the esterification of a hydroxylated precursor, 4-(5-methyl-3-phenylisoxazol-4-yl)phenol, to yield a polymerizable acrylate monomer.

Materials:

  • 4-(5-Methyl-3-phenylisoxazol-4-yl)phenol

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)phenol in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure monomer.

Quantitative Data (Hypothetical):

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(5-Methyl-3-phenylisoxazol-4-yl)phenol251.2810.02.51 g
Acryloyl chloride90.5112.01.09 g (0.9 mL)
Triethylamine101.1915.01.52 g (2.1 mL)
Anhydrous THF--100 mL
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl acrylate305.332.6085
Protocol 2: Synthesis of Poly(4-(5-methyl-3-phenylisoxazol-4-yl)phenyl acrylate)

This protocol details the free-radical polymerization of the isoxazole-containing monomer using AIBN as a thermal initiator.

Materials:

  • 4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl acrylate (Monomer)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol

Experimental Workflow:

G Start Start Dissolve Dissolve monomer and AIBN in anhydrous toluene in a Schlenk flask. Start->Dissolve Degas Degas the solution via three freeze-pump-thaw cycles. Dissolve->Degas Heat Place the flask in a preheated oil bath at 70°C and stir. Degas->Heat React Allow the polymerization to proceed for 24 hours under nitrogen atmosphere. Heat->React Cool Cool the reaction mixture to room temperature. React->Cool Precipitate Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol. Cool->Precipitate Isolate Isolate the polymer by filtration. Precipitate->Isolate Wash Wash the polymer with fresh methanol. Isolate->Wash Dry Dry the polymer in a vacuum oven at 40°C overnight. Wash->Dry End End Dry->End

Caption: Experimental workflow for the free-radical polymerization of the isoxazole-functionalized monomer.

Procedure:

  • Place the synthesized monomer and AIBN in a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the solids.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen.

  • Immerse the flask in a preheated oil bath at 70°C and stir the mixture.

  • Maintain the reaction at this temperature for 24 hours. The viscosity of the solution is expected to increase as the polymerization progresses.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Collect the white, fibrous polymer precipitate by vacuum filtration.

  • Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the purified polymer in a vacuum oven at 40°C to a constant weight.

Quantitative Data and Characterization (Hypothetical):

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)
4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl acrylate305.335.01.53
AIBN164.210.050.0082
Anhydrous Toluene--10 mL
Polymer Characterization Value
Yield (%)90
Number Average Molecular Weight (Mn) ( g/mol )25,000
Polydispersity Index (PDI)1.6
Glass Transition Temperature (Tg) (°C)155

Potential Applications

Polymers incorporating the this compound moiety could be investigated for a variety of applications, including:

  • High-Performance Plastics: The rigid, aromatic nature of the isoxazole ring may contribute to high thermal stability and mechanical strength.

  • Optical Materials: The conjugated system of the diphenylisoxazole group could impart interesting photoluminescent or charge-transport properties, making these materials candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices.[6]

  • Biomaterials and Drug Delivery: Given the prevalence of the isoxazole core in bioactive molecules, these polymers could be explored for biocompatibility and potential use as scaffolds in tissue engineering or as carriers for controlled drug release.

Further research would be necessary to fully characterize the properties of these novel polymers and to evaluate their suitability for specific applications.

References

Application Notes: Synthesis of Valdecoxib from 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, classified as a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Its therapeutic applications include the management of osteoarthritis, rheumatoid arthritis, and dysmenorrhea due to its anti-inflammatory, analgesic, and antipyretic properties.[2] The chemical structure of Valdecoxib is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[2][3][4] This document provides a detailed protocol for the synthesis of Valdecoxib starting from 5-methyl-3,4-diphenylisoxazole, a key intermediate in several synthetic routes.[1][5] The described methodology involves a two-step process: an electrophilic aromatic substitution (chlorosulfonation) followed by amination.

Synthesis Overview

The synthesis initiates with the chlorosulfonation of the phenyl ring at the 4-position of the isoxazole core of this compound. This is achieved using a strong sulfonating agent, chlorosulfonic acid, to yield the intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride. The subsequent step involves the reaction of this sulfonyl chloride intermediate with an ammonia source, such as ammonium hydroxide, to form the final sulfonamide product, Valdecoxib.[1][6]

Experimental Protocols

This section details a large-scale laboratory procedure for the synthesis of Valdecoxib.

Step 1: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

  • Reaction Setup : Add 29.35 kg of chlorosulfonic acid to a 100L explosion-proof glass reactor. Maintain the initial temperature at 25°C.[6]

  • Addition of Starting Material : Slowly add 7.50 kg of this compound to the reactor. Throughout the addition, ensure the internal temperature does not exceed 28°C.[6]

  • Initial Reaction : Once the addition is complete, stir the mixture at 30°C for 30 minutes.[6]

  • Heating : Heat the reaction mixture to 60°C and maintain this temperature for 1 hour.[6]

  • Reaction Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a developing agent of ethyl acetate:petroleum ether (1:10).[6]

  • Quenching and Extraction : After the reaction is complete, cool the system to 25°C and add 25 kg of dichloromethane. In a separate 500L reactor, prepare a cooled solution of 75 kg of purified water and 87.5 kg of dichloromethane, maintaining a temperature below 20°C. Slowly add the reaction mixture to this cooled solution, ensuring the temperature remains below 20°C. Separate the organic (dichloromethane) and aqueous layers.[6]

Step 2: Synthesis of Valdecoxib

  • Ammonolysis Setup : Transfer the dichloromethane phase from the previous step to a suitable reactor. Adjust the temperature to 25°C.[6]

  • Addition of Ammonia : Slowly add 33.75 kg of aqueous ammonia dropwise. Control the addition rate to maintain the internal temperature at 25°C.[6]

  • Reaction Progression : After the addition is complete, stir the mixture at temperature for 30 minutes. Then, heat the system to 35°C and hold for 1.5 to 2 hours.[6]

  • Reaction Monitoring : Monitor the formation of Valdecoxib via TLC using an ethyl acetate:petroleum ether (1:1) developing agent.[6]

  • Work-up and Isolation : Upon completion, add 112.5 kg of ethyl acetate to the reaction system, stir, and separate the layers. Extract the aqueous phase once more with 26.5 kg of dichloromethane. Combine all organic phases.[6]

  • Washing : Wash the combined organic phase twice with 35 kg of purified water each time.[6]

  • Final Product : The resulting organic phase contains the final product, Valdecoxib, which can be further purified by crystallization or other standard techniques.

Quantitative Data Summary

The following table summarizes the key parameters for the described synthesis.

StepStarting MaterialReagentsTemperature (°C)Time (h)Overall Yield (%)
1. SulfonationThis compoundChlorosulfonic acid, Dichloromethane25 to 601.5\multirow{2}{*}{94%[6]}
2. AminationSulfonyl chloride intermediateAmmonium hydroxide, Dichloromethane25 to 352

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis pathway from the starting material to Valdecoxib.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 Start This compound Intermediate 4-(5-Methyl-3-phenylisoxazol-4-yl) benzenesulfonyl chloride Start->Intermediate 1. Chlorosulfonic Acid (ClSO3H) 2. Dichloromethane Product Valdecoxib Intermediate->Product 1. Ammonium Hydroxide (NH4OH) 2. Dichloromethane

Figure 1. Reaction scheme for the synthesis of Valdecoxib.

Mechanism of Action: COX-2 Inhibition

Valdecoxib functions by selectively inhibiting the COX-2 enzyme. This pathway diagram shows how Valdecoxib intervenes in the inflammatory process by blocking prostaglandin synthesis.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation leads to Valdecoxib Valdecoxib Valdecoxib->COX2_Enzyme inhibits

Figure 2. Valdecoxib's mechanism of action via COX-2 inhibition.

Safety Precautions

  • Chlorosulfonic Acid : This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Reaction Quenching : The quenching of the sulfonation reaction is highly exothermic. The dropwise addition of the reaction mixture to a cooled aqueous solution is critical to control the temperature and prevent dangerous splashing.

  • Pressure : Ensure that reactors are properly vented, especially during exothermic steps, to prevent pressure buildup.

References

Application Notes and Protocols for the Preparation of Parecoxib using 5-Methyl-3,4-diphenylisoxazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Parecoxib, a selective COX-2 inhibitor, utilizing 5-Methyl-3,4-diphenylisoxazole as a key starting material. The synthesis involves a multi-step process including sulfonation, ammonolysis, acylation, and salification.

Introduction

Parecoxib is a water-soluble prodrug of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is administered intravenously or intramuscularly for the management of postoperative pain.[2][3][4] The synthesis of Parecoxib from this compound is a well-established route that proceeds through the formation of Valdecoxib.[5][6][7] This document outlines the synthetic pathway and provides detailed experimental procedures for each step.

Synthetic Pathway Overview

The overall synthetic route from this compound to Parecoxib Sodium involves the following key transformations:

  • Sulfonation: this compound is first sulfonated, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring at the 4-position of the isoxazole.

  • Ammonolysis: The resulting sulfonyl chloride intermediate is then reacted with ammonia to form Valdecoxib.

  • Acylation: Valdecoxib is subsequently acylated with propionic anhydride to yield Parecoxib.

  • Salification: Finally, Parecoxib is converted to its sodium salt, Parecoxib Sodium, to enhance its water solubility for parenteral administration.

Diagram of the Synthetic Pathway

Synthesis_Pathway A This compound B 4-(5-Methyl-3-phenyl-4-isoxazolyl) benzenesulfonyl chloride A->B Chlorosulfonic Acid (Sulfonation) C Valdecoxib B->C Ammonium Hydroxide (Ammonolysis) D Parecoxib C->D Propionic Anhydride (Acylation) E Parecoxib Sodium D->E Sodium Hydroxide (Salification)

Caption: Synthetic pathway from this compound to Parecoxib Sodium.

Experimental Protocols

Step 1: Synthesis of Valdecoxib from this compound

This step combines the sulfonation and ammonolysis reactions.

Protocol:

  • Sulfonation:

    • In a suitable reactor, dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane.[7]

    • Cool the solution to a low temperature, typically between 3°C and 8°C.[7]

    • Slowly add chlorosulfonic acid (approximately 3-5 equivalents) dropwise to the cooled solution while maintaining the low temperature.[7]

    • After the addition is complete, gradually heat the reaction mixture to reflux and maintain for several hours (e.g., 7-9 hours) to ensure the completion of the reaction.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then slowly pour it into ice water to quench the reaction.[7]

    • Separate the organic layer, and extract the aqueous layer with the same chlorinated solvent.

    • Combine the organic extracts, wash with water, and then concentrate under reduced pressure to obtain the crude 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride intermediate.

  • Ammonolysis:

    • The crude sulfonyl chloride intermediate can be used directly in the next step.

    • Add the crude intermediate to a solution of aqueous ammonia.[8]

    • Stir the mixture vigorously at a controlled temperature (e.g., 25-35°C) for a couple of hours.[8]

    • The Valdecoxib product will precipitate out of the solution.

    • Filter the precipitate, wash it with water, and dry it to obtain crude Valdecoxib.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate.[9]

Quantitative Data for Valdecoxib Synthesis

ParameterValue/RangeReference
Yield 58.7% - 75%[7][9]
Purity >95%[7]
Reaction Temperature (Sulfonation) 3°C to 60°C[7][8]
Reaction Time (Sulfonation) 1.5 - 9 hours[7][8]
Reaction Temperature (Ammonolysis) 25°C - 35°C[8]
Reaction Time (Ammonolysis) ~2 hours[8]

Experimental Workflow for Valdecoxib Synthesis

Valdecoxib_Workflow cluster_sulfonation Sulfonation cluster_ammonolysis Ammonolysis & Purification A Dissolve this compound in Dichloromethane B Cool to 3-8°C A->B C Add Chlorosulfonic Acid Dropwise B->C D Reflux for 7-9 hours C->D E Quench with Ice Water D->E F Extract and Concentrate E->F G Add Crude Intermediate to Aqueous Ammonia F->G Crude Sulfonyl Chloride H Stir at 25-35°C for 2 hours G->H I Filter Precipitate H->I J Wash with Water and Dry I->J K Recrystallize from Ethyl Acetate J->K L Pure Valdecoxib K->L

Caption: Workflow for the synthesis and purification of Valdecoxib.

Step 2: Synthesis of Parecoxib from Valdecoxib

Protocol:

  • Acylation:

    • Suspend Valdecoxib (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).[3]

    • Add triethylamine (approximately 1.3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

    • Add propionic anhydride (approximately 1.6 equivalents) to the mixture.[3]

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours), monitoring the reaction by TLC.[3]

    • After completion, cool the reaction and evaporate the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude Parecoxib.[9]

    • Filter the solid, wash with water, and dry.

    • The crude Parecoxib can be purified by recrystallization from a solvent like toluene.[3]

Quantitative Data for Parecoxib Synthesis

ParameterValue/RangeReference
Yield 75% - 95%[3][9]
Reaction Time ~7 hours[3]
Purification Solvent Toluene[3]
Step 3: Synthesis of Parecoxib Sodium from Parecoxib

Protocol:

  • Salification:

    • Dissolve the purified Parecoxib in a suitable alcohol, such as ethanol.[4]

    • Add a solution of sodium hydroxide in ethanol to the Parecoxib solution.

    • Stir the mixture, during which Parecoxib Sodium will precipitate.

    • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain Parecoxib Sodium.

Quantitative Data for Parecoxib Sodium Synthesis

ParameterValue/RangeReference
Purity >99.9%[9]
Overall Yield ~42.5% (from 1,2-diphenylethan-1-one)[9]

Logical Relationship of Synthesis Stages

Logical_Relationship Start Start: this compound Step1 Step 1: Sulfonation & Ammonolysis Start->Step1 Intermediate Intermediate: Valdecoxib Step1->Intermediate Step2 Step 2: Acylation Intermediate->Step2 Intermediate2 Intermediate: Parecoxib Step2->Intermediate2 Step3 Step 3: Salification Intermediate2->Step3 End End Product: Parecoxib Sodium Step3->End

References

Application Notes and Protocols for 5-Methyl-3,4-diphenylisoxazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This document focuses on the potential of 5-Methyl-3,4-diphenylisoxazole derivatives as a class of anticancer agents. While research on this specific core is emerging, this guide provides a comprehensive overview based on available data for structurally related compounds, alongside detailed protocols for their biological evaluation. The information herein is intended to facilitate further research and development of this promising class of molecules.

It is important to note that while detailed experimental data for a broad range of this compound derivatives is limited in publicly available literature, the protocols and mechanistic insights are based on extensive research on the broader family of isoxazole and diarylisoxazole compounds, including clinically relevant analogues.

Mechanism of Action

Isoxazole derivatives exert their anticancer effects through various mechanisms of action. For closely related 3,4-diarylisoxazole analogues, the primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation. Some derivatives have also been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

For instance, Valdecoxib, a selective COX-2 inhibitor with a 3,4-diarylisoxazole core, has demonstrated antitumor effects independent of its COX-2 inhibition. Studies have shown it can inhibit cell viability, downregulate cell cycle proteins, and induce caspase-dependent apoptosis.[1][2] Furthermore, it has been observed to inhibit the PI3K/Akt/mTOR and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2]

Data Presentation: Cytotoxicity of Isoxazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of representative isoxazole derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Valdecoxib (a this compound analogue)

CompoundCancer Cell LineIC50 (µM)Reference
ValdecoxibFaDu (Hypopharyngeal Squamous Carcinoma)67.3[1]

Table 2: Cytotoxic Activity of Representative 3,4-Diarylisoxazole Analogues

Compound IDSubstitution (Ring B)Cancer Cell LineIC50 (nM)Reference
41 3-NH2, 4-OMeNot SpecifiedNanomolar range[3]
43 3-NH2, 4-OMeNot SpecifiedNanomolar range[3]
45 3-NH2, 4-OMeNot SpecifiedNanomolar range[3]
48 Not SpecifiedNot SpecifiedNanomolar range[3]
49 Not SpecifiedNot SpecifiedNanomolar range[3]

Note: The specific cell lines and exact IC50 values for compounds 41, 43, 45, 48, and 49 were described as being in the nanomolar range in the referenced study.[3]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoxazole derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with isoxazole derivatives as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect and quantify specific proteins to elucidate the mechanism of action of the isoxazole derivatives.

Materials:

  • Cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, p53, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the isoxazole derivatives, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. β-actin is commonly used as a loading control to ensure equal protein loading.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesize 5-Methyl-3,4- diphenylisoxazole Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot

Caption: A typical experimental workflow for evaluating novel anticancer agents.

signaling_pathway cluster_pathway Putative Signaling Pathway Inhibition isoxazole This compound Derivative pi3k PI3K isoxazole->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor p53 p53 akt->p53 cell_survival Cell Survival & Proliferation mtor->cell_survival bax Bax p53->bax caspase Caspases bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential mechanism involving PI3K/Akt and p53 signaling pathways.

References

The Role of 5-Methyl-3,4-diphenylisoxazole in Anti-Inflammatory Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-methyl-3,4-diphenylisoxazole as a key scaffold in the development of anti-inflammatory drugs. This document details its mechanism of action, relevant signaling pathways, and experimental protocols for evaluating its anti-inflammatory potential and that of its derivatives.

Introduction

The isoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Among these, this compound has emerged as a crucial intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a cornerstone in the management of inflammation and pain. Notably, it is a key precursor to the injectable COX-2 inhibitor, Parecoxib. The anti-inflammatory effects of isoxazole derivatives are primarily attributed to their ability to modulate key inflammatory pathways, particularly the arachidonic acid cascade via COX enzyme inhibition.

Mechanism of Action and Signaling Pathways

The primary anti-inflammatory mechanism of action for drugs derived from the this compound scaffold is the selective inhibition of the COX-2 enzyme.

Arachidonic Acid Cascade and COX Inhibition:

Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

Selective COX-2 inhibitors, many of which are based on the isoxazole scaffold, are designed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The general signaling pathway is as follows:

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Isoxazole_Derivative This compound -based inhibitors Isoxazole_Derivative->COX2 inhibits

Caption: COX-2 Inhibition by this compound Derivatives.

NF-κB Signaling Pathway:

While direct inhibition of COX-2 is the primary mechanism, some phytochemicals and synthetic compounds with anti-inflammatory properties have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect. Although not definitively established for this compound itself, this remains a potential secondary mechanism for its derivatives.

Quantitative Data on Anti-Inflammatory Activity of Isoxazole Derivatives

The following table summarizes the anti-inflammatory activity of various isoxazole derivatives from different studies. It is important to note that these are not all direct derivatives of this compound, but they illustrate the general anti-inflammatory potential of the isoxazole scaffold.

Compound/Derivative Animal Model Assay Dose % Inhibition of Edema Reference
LeflunomideCarrageenan-induced arthritic ratsPaw Edema5 mg/kg99.56 ± 0.19[2]
LeflunomideCarrageenan-induced arthritic ratsPaw Edema7.5 mg/kg99.81 ± 0.71[2]
Isoxazole Derivative 5bCarrageenan-induced ratsPaw Edema (at 2h)Not Specified75.68[3][4]
Isoxazole Derivative 5cCarrageenan-induced ratsPaw Edema (at 2h)Not Specified74.48[3][4]
Isoxazole Derivative 5dCarrageenan-induced ratsPaw Edema (at 2h)Not Specified71.86[3][4]
Isoxazole Derivative 5bCarrageenan-induced ratsPaw Edema (at 3h)Not Specified76.71[3][4]
Isoxazole Derivative 5cCarrageenan-induced ratsPaw Edema (at 3h)Not Specified75.56[3][4]
Isoxazole Derivative 5dCarrageenan-induced ratsPaw Edema (at 3h)Not Specified72.32[3][4]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments to assess the anti-inflammatory activity of this compound and its derivatives are provided below.

In Vivo Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200g).

  • Grouping: Animals are divided into control, standard, and test groups (n=6 per group).

  • Procedure:

    • Animals are fasted overnight with free access to water before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound (e.g., a derivative of this compound) or vehicle (control group) is administered orally or intraperitoneally. A standard drug, such as Diclofenac Sodium or Indomethacin, is administered to the standard group.

    • After a specific period (e.g., 1 hour), 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[5]

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the test group.

2. Xylene-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

  • Animals: Swiss albino mice of either sex (20-25g).

  • Grouping: Animals are divided into control, standard, and test groups (n=6 per group).

  • Procedure:

    • The test compound is administered orally or topically to the test groups. The standard drug (e.g., Diclofenac Sodium) is given to the standard group, and the vehicle to the control group.

    • After 1 hour, a fixed volume (e.g., 0.03 mL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.[6]

    • After a specified time (e.g., 15-30 minutes), the mice are sacrificed, and circular sections of both ears are removed and weighed.

  • Data Analysis: The percentage inhibition of edema is calculated as follows: % Inhibition = [(Wt_control - Wt_treated) / Wt_control] x 100 Where:

    • Wt_control = Mean weight of the ear sections in the control group.

    • Wt_treated = Mean weight of the ear sections in the treated group.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Formulation Synthesis Synthesis of this compound and its derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., COX-1/COX-2 Inhibition Assay) Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Anti-inflammatory Testing (Carrageenan-induced paw edema, Xylene-induced ear edema) In_Vitro_Screening->In_Vivo_Testing Promising compounds Data_Analysis Data Analysis and Statistical Evaluation In_Vivo_Testing->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization End End: Preclinical Candidate Selection Lead_Identification->End Optimization->Synthesis Iterative process

Caption: Drug Development Workflow for Isoxazole-based Anti-inflammatory Agents.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel anti-inflammatory agents. Its role as a precursor to selective COX-2 inhibitors highlights its significance in modern drug discovery. The protocols and data presented herein provide a framework for researchers to further explore the therapeutic potential of this chemical entity and its derivatives in the ongoing quest for safer and more effective anti-inflammatory drugs. Future investigations may also explore its potential effects on other inflammatory pathways, such as the NF-κB signaling cascade, to uncover additional mechanisms of action.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition in the Synthesis and Application of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the synthesis of isoxazole derivatives, focusing on the versatile 1,3-dipolar cycloaddition reaction. The compound 5-Methyl-3,4-diphenylisoxazole serves as a key structural motif, representative of a class of compounds with significant applications in medicinal chemistry, particularly as selective COX-2 inhibitors like Valdecoxib.

Introduction

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets.[2] The 1,3-dipolar cycloaddition reaction, particularly between a nitrile oxide and an alkyne or alkene, stands as one of the most powerful and convergent methods for constructing the isoxazole and isoxazoline core.[3][4] This methodology is central to the synthesis of 3,4-diarylisoxazoles, a class of compounds that includes the potent anti-inflammatory drug Valdecoxib. This compound is a crucial intermediate and structural analogue in the development of such therapeutic agents.[5]

These notes will detail the synthetic strategies, experimental procedures, and biological relevance of this important class of molecules, providing researchers with the necessary information to apply these methods in a laboratory setting.

Key Applications in Drug Discovery

Functionalized isoxazole scaffolds, particularly 3,4-diarylisoxazoles, exhibit a wide range of biological activities. Their most prominent application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[5][6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]

The sulfonamide group present in Valdecoxib is a critical pharmacophore for potent and selective COX-2 inhibition. However, studies on analogues of this compound reveal that even molecules lacking this group can exhibit significant, and sometimes reversed, cyclooxygenase selectivity, highlighting the versatility of the diarylisoxazole scaffold in probing enzyme active sites.[5]

Data Presentation

Table 1: Synthesis of 3-Aryl-5-methyl-4-phenylisoxazoles (Valdecoxib Analogues)
Compound IDAryl Group (Ar)Yield (%) of Isoxazole
2a Phenyl75
2b Mesityl68
2c 5-Chloro-2-furyl65
2d 2,4,6-Trimethoxyphenyl70
2e 3-Chloro-2,4,6-trimethoxyphenyl60

Data adapted from a study on the synthesis of Valdecoxib analogues.[5] Yields are for the final isoxazole product after dehydration.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data
Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2a H0.0902.49
2g H0.051.49
2b H>100>100
2c H0.5>100
Valdecoxib SO₂NH₂270.57

Data represents the inhibitory concentration 50% for human whole blood assays.[5] Compounds 2a and 2g are identical (Ar = Phenyl, R = H).[5]

Table 3: Representative Spectroscopic Data for a 3,5-Diarylisoxazole
Data TypeCompound: 3,5-diphenylisoxazole
Appearance White solid
Melting Point 141–142 °C
¹H NMR (400 MHz, CDCl₃) δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)
¹³C NMR (100 MHz, CDCl₃) δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4
MS (ESI) m/z 222.09 [M+H]⁺

Spectroscopic data for a representative diarylisoxazole, synthesized via 1,3-dipolar cycloaddition, is provided for reference.[7][8]

Experimental Protocols

The synthesis of 3,4-diarylisoxazoles, such as this compound and its analogues, is typically achieved through a multi-step process involving the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile, followed by dehydration.

Protocol 1: General Synthesis of 3,4-Diarylisoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 3-aryl-5-methyl-4-phenylisoxazoles, which are analogues of Valdecoxib.[5] The key steps are the in situ generation of an arylnitrile oxide from a hydroxamoyl chloride and its reaction with the lithium enolate of phenylacetone, followed by dehydration of the resulting isoxazoline intermediate.

Step 1: In situ Generation of Lithium Enolate of Phenylacetone

  • To a stirred solution of diisopropylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 20 minutes at 0 °C.

  • Add a solution of phenylacetone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the LDA solution at 0 °C.

  • Stir the reaction mixture for 30 minutes at 0 °C to ensure complete formation of the lithium enolate.

Step 2: 1,3-Dipolar Cycloaddition

  • Prepare a solution of the appropriate aryl hydroxamoyl chloride (1.0 mmol) in anhydrous THF (3 mL).

  • Add the hydroxamoyl chloride solution dropwise to the enolate solution at 0 °C. The hydroxamoyl chloride is the precursor to the nitrile oxide, which is generated in situ.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature over 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazoline.

Step 3: Dehydration to form the Isoxazole

  • Dissolve the crude isoxazoline from Step 2 in a suitable solvent such as toluene (10 mL).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC for the disappearance of the isoxazoline and the appearance of the isoxazole product.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3-aryl-5-methyl-4-phenylisoxazole.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product R1_Oxime R-CH=N-OH (Aldoxime) Nitrile_Oxide [ R—C≡N⁺-O⁻ ] (Nitrile Oxide) R1_Oxime->Nitrile_Oxide Oxidation (e.g., NCS, DIB) Alkyne R'—C≡C—R'' (Alkyne) Isoxazole 3,4,5-Substituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition Nitrile_Oxide->Isoxazole [3+2] Cycloaddition caption General mechanism for 1,3-dipolar cycloaddition to form isoxazoles.

Caption: General mechanism for 1,3-dipolar cycloaddition.

Note: The actual rendering of the image "isoxazole_structure.png" within the DOT script is a placeholder to represent the final chemical structure.

Experimental Workflow

experimental_workflow start Start: Prepare Reactants (Diisopropylamine, n-BuLi, Phenylacetone, THF) enolate_formation Step 1: Enolate Formation - Mix reagents at 0°C - Stir for 30 min start->enolate_formation cycloaddition Step 2: Cycloaddition - Add Aryl Hydroxamoyl Chloride - Warm to RT, stir for 2h enolate_formation->cycloaddition workup1 Step 3: Aqueous Workup - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate cycloaddition->workup1 crude_isoxazoline Crude Isoxazoline Intermediate workup1->crude_isoxazoline dehydration Step 4: Dehydration - Dissolve in Toluene - Add p-TsOH, reflux crude_isoxazoline->dehydration workup2 Step 5: Final Workup - Wash with NaHCO₃ (aq) - Dry and concentrate dehydration->workup2 purification Step 6: Purification - Silica Gel Column Chromatography workup2->purification product Final Product: Pure 3,4-Diarylisoxazole purification->product

Caption: Workflow for the synthesis of 3,4-diarylisoxazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-3,4-diphenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent and effective method involves the dehydration of a precursor, 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol. This is often achieved by heating in a solvent system, such as methanol and water, in the presence of an inorganic base like sodium carbonate.[1] Another reported method involves the 1,3-dipolar cycloaddition of an appropriate arylnitrile oxide with an enolate ion, followed by dehydration and aromatization.[2]

Q2: What is a typical high-yield procedure for the synthesis of this compound?

A2: A high-yield method involves the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol. The reaction is carried out in a mixture of methanol and aqueous sodium carbonate solution at an elevated temperature, followed by extraction and recrystallization to yield the final product with high purity.[1][3][4]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in isoxazole synthesis can arise from several factors. A primary concern, especially in syntheses involving nitrile oxide intermediates, is their instability, which can lead to dimerization to form furoxans as a major side reaction.[5][6][7] Other factors include incomplete reaction, suboptimal reaction temperature, and inefficient purification. For the dehydration method, incomplete conversion of the starting material can also result in lower yields.

Q4: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A4: In syntheses proceeding through a nitrile oxide intermediate, the most common side products are furoxans, resulting from the dimerization of the nitrile oxide.[6][7] To minimize this, it is crucial to generate the nitrile oxide in situ in the presence of the other reactant. Slow addition of the precursor can also help maintain a low concentration of the reactive intermediate, thus favoring the desired reaction pathway.[8]

Q5: What are the recommended purification techniques for this compound?

A5: After the reaction, a standard work-up procedure typically involves extraction with an organic solvent like ethyl acetate, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt such as sodium sulfate.[1][8] The crude product is often purified by recrystallization from a mixed solvent system, for example, ethyl acetate and n-hexane, to obtain the final product with high purity.[1][3][4] Column chromatography on silica gel can also be employed if further purification is needed.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<70%) Incomplete dehydration of the precursor.Increase the reaction time or temperature. Ensure the base is active and added in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3][4]
Decomposition of starting materials or product.Optimize the reaction temperature. Excessively high temperatures can lead to decomposition.[5][7]
Inefficient extraction of the product.Perform multiple extractions with a suitable organic solvent like ethyl acetate. Ensure proper phase separation.
Low Purity of Final Product Incomplete reaction.As mentioned above, ensure the reaction goes to completion by monitoring with TLC.
Inefficient purification.Optimize the recrystallization solvent system. A mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) has been shown to be effective.[1][3][4] If impurities persist, consider purification by column chromatography.
Formation of Isomeric Impurities (In cycloaddition routes) Lack of regioselectivity.While less common for this specific trisubstituted isoxazole, regioselectivity in isoxazole synthesis is influenced by steric and electronic factors. Careful selection of reactants and reaction conditions is key.[5]
Difficulty in Isolating the Product Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. Cooling the solution to a lower temperature or scratching the inside of the flask can sometimes induce crystallization. If all else fails, purification by column chromatography is a reliable alternative.

Quantitative Data Summary

The following table summarizes yields reported for the synthesis of this compound using different methods.

Method Reagents/Conditions Yield Purity Reference
Dehydration4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, Methanol/Water, Sodium Carbonate, 70°C92%99.7% (HPLC)[1][3][4]
Dehydration4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, Tetrahydrofuran, Aqueous Sodium Carbonate, Reflux80%85%[1]
Dehydration4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, Trifluoroacetic Acid, 35°C74%89%[1]
Multi-step SynthesisFrom diacetone as a raw material>80% (total)Not specified[9]

Experimental Protocols

High-Yield Synthesis of this compound via Dehydration [1][3][4]

  • Reaction Setup : In a 1L four-necked round-bottom flask, add 40g of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, 400mL of methanol, and 400mL of a 7.7% aqueous sodium carbonate solution.

  • Reaction : Heat the mixture to 70°C and stir for 2 hours.

  • Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up : Upon completion, the solution will separate into solid and liquid phases. Extract the mixture with ethyl acetate.

  • Isolation : Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration : Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a white solid.

  • Purification : Recrystallize the white solid from a mixed solvent of 40mL ethyl acetate and 120mL n-hexane (1:3 ratio) to yield the pure this compound as a white solid.

Visualizations

experimental_workflow start Start reagents Combine Precursor, Methanol, and aq. Na2CO3 start->reagents heat Heat to 70°C and Stir for 2h reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Extraction with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer (anhydrous Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethyl Acetate/n-Hexane concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the high-yield synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Reaction Time/Temp Verify Base Stoichiometry incomplete->solution1 check_extraction Review Extraction Procedure complete->check_extraction check_temp Review Reaction Temperature Profile complete->check_temp inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction solution2 Perform Multiple Extractions Ensure Proper Phase Separation inefficient_extraction->solution2 high_temp Temperature Too High? check_temp->high_temp solution3 Optimize Temperature to Prevent Decomposition high_temp->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Methyl-3,4-diphenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most commonly reported and highly effective method for the purification of this compound is recrystallization.[1] Specifically, using a mixed solvent system of n-hexane and ethyl acetate has been shown to significantly improve the purity of the final product.[1]

Q2: What are the optimal conditions for recrystallization of this compound?

A2: Optimal conditions for recrystallization involve using a mixed solvent of n-hexane and ethyl acetate, typically in a 3:1 volume ratio.[1] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals. The volume-to-mass ratio of the solvent to the compound can range from 4 mL/g to 40 mL/g.[1]

Q3: What level of purity can I expect after recrystallization?

A3: Recrystallization from an n-hexane/ethyl acetate mixture can significantly increase the purity of this compound. Reports indicate that the purity can be improved from a crude level of around 95% to over 99% as determined by HPLC analysis.[1][2]

Q4: Can column chromatography be used to purify this compound?

A4: Yes, silica gel column chromatography is a viable method for purifying isoxazole derivatives and can be applied to this compound. A common mobile phase for such compounds is a mixture of n-hexane and ethyl acetate. This method is particularly useful for separating the desired product from starting materials and byproducts of the synthesis.

Q5: What are the potential impurities I should be aware of during the purification of this compound?

A5: Potential impurities largely depend on the synthetic route used. Common starting materials for the synthesis of this compound include 1,2-diphenyl-1,3-butanedione.[3] Therefore, unreacted starting materials and byproducts from the cyclization reaction are the most likely impurities. It is also important to consider residual solvents from the reaction and extraction steps.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Oily Precipitate Forms Instead of Crystals The solvent polarity may be too high, or the cooling process is too rapid.- Increase the proportion of the less polar solvent (n-hexane). - Ensure the solution cools slowly to room temperature before further cooling in an ice bath.
Low Recovery of Crystalline Product - The compound is too soluble in the chosen solvent mixture even at low temperatures. - Too much solvent was used.- Adjust the solvent ratio to include a higher proportion of the anti-solvent (n-hexane). - Use the minimum amount of hot solvent required to dissolve the crude product. - Concentrate the mother liquor and attempt a second recrystallization.
Colored Impurities in the Final Crystals Co-crystallization of colored byproducts.- Perform a hot filtration of the dissolved crude product before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product. - A second recrystallization may be necessary.
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Product and Impurities The mobile phase polarity is not optimal.- Adjust the ratio of n-hexane to ethyl acetate. Start with a less polar mixture and gradually increase the polarity. - Monitor the separation using Thin Layer Chromatography (TLC) with different solvent systems to find the optimal mobile phase before running the column.
Product is Tailing on the TLC/Column The compound may be interacting too strongly with the stationary phase (silica gel).- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase if the compound has basic properties, or acetic acid if it is acidic, to reduce tailing.
Product Elutes with the Solvent Front The mobile phase is too polar.- Increase the proportion of the non-polar solvent (n-hexane) in the mobile phase.
Product is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient elution may be more effective than an isocratic one.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the purification of this compound by recrystallization.

Purification StepInitial Purity (HPLC)Final Purity (HPLC)YieldSolvent SystemReference
Recrystallization94.9%99.7%92%n-hexane:ethyl acetate (3:1)[1][2]
RecrystallizationNot Specified99.1%50%n-hexane:ethyl acetate (3:1)[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound to a high degree of purity (>99%).

Materials:

  • Crude this compound

  • n-hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a 3:1 (v/v) mixture of n-hexane and ethyl acetate.

  • Add a minimal amount of the hot solvent mixture to the flask while gently heating and swirling until the solid completely dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold n-hexane/ethyl acetate solvent mixture.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Determine the purity of the final product by HPLC and melting point analysis.

Protocol 2: Silica Gel Column Chromatography of this compound

Objective: To purify this compound by removing starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • n-hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution process using TLC.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 5-Methyl-3,4- diphenylisoxazole Recrystallization Recrystallization (n-hexane:ethyl acetate) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, n-hexane/EtOAc) Crude->ColumnChromatography PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oily Oily Precipitate Problem->Oily Yes LowRecovery Low Recovery Problem->LowRecovery Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Pure Crystals Obtained Problem->Success No SolutionOily Adjust Solvent Ratio Slow Cooling Oily->SolutionOily SolutionLowRecovery Reduce Solvent Volume Adjust Ratio LowRecovery->SolutionLowRecovery SolutionNoCrystals Concentrate Solution Scratch/Seed NoCrystals->SolutionNoCrystals SolutionOily->Start Retry SolutionLowRecovery->Start Retry SolutionNoCrystals->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

5-Methyl-3,4-diphenylisoxazole reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-3,4-diphenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically related to starting materials, intermediates, or side-products from the reaction. These can include:

  • Unreacted Starting Materials: Such as deoxybenzoin oxime.

  • Incompletely Dehydrated Intermediate: 5-Hydroxy-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is a common intermediate that may persist if the dehydration step is incomplete.[1]

  • Side-Products from Nitrile Oxide Dimerization: If the synthesis involves an in-situ generation of a nitrile oxide, its dimerization can lead to the formation of furoxans as byproducts.[2]

  • Isomeric Impurities: Depending on the synthetic route, other isoxazole isomers may be formed.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. The optimal temperature should be maintained throughout the reaction.

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and optimize the purification method (e.g., column chromatography or recrystallization) to minimize losses.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The most common and effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: A mixed solvent system of ethyl acetate and n-hexane (e.g., in a 1:3 ratio) has been shown to be effective in yielding high-purity product.[3][4]

  • Column Chromatography: For more challenging separations, flash column chromatography using silica gel is a standard method. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

Q4: What are the recommended analytical techniques for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting trace impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify the main product and any structurally related impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in the identification of unknown impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of a significant amount of a lower polarity spot on TLC (compared to the product) Incomplete conversion of starting material (e.g., deoxybenzoin).Increase reaction time or temperature. Check the quality and stoichiometry of reagents.
Presence of a significant amount of a higher polarity spot on TLC Incomplete dehydration of the 5-hydroxy-4,5-dihydroisoxazole intermediate.Ensure the dehydration conditions (e.g., heating with a base) are sufficient.[1]
Product appears oily or does not solidify Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Purify by column chromatography or recrystallization.
Observed mass in MS does not correspond to the desired product Formation of unexpected side products (e.g., furoxans from nitrile oxide dimerization).Review the reaction mechanism and conditions. Consider adjusting the rate of addition of reagents to minimize side reactions.[2]
Final product has a low melting point and a broad melting range The product is impure.Repurify the compound using the recommended methods (recrystallization or column chromatography).

Quantitative Data Summary

The following table summarizes typical purity data obtained during the synthesis of this compound.

Stage Analytical Method Purity Reference
Crude product after reactionHPLC94.9%[3][4]
After recrystallization (Ethyl Acetate/n-Hexane)HPLC99.7%[3][4]

Experimental Protocols

Synthesis of this compound via Dehydration of 5-Hydroxy-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole [3][4]

This protocol is based on the dehydration of the corresponding 5-hydroxy-4,5-dihydroisoxazole intermediate.

Materials:

  • 5-Hydroxy-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole ("compound 2")

  • Methanol

  • 7.7% Aqueous Sodium Carbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxy-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole (e.g., 40 g).

  • Add methanol (e.g., 400 mL) and 7.7% aqueous sodium carbonate solution (e.g., 400 mL).

  • Heat the mixture to 70°C and stir for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature. The solution will separate into two phases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as a white solid.

Purification by Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate (e.g., 40 mL).

  • Slowly add n-hexane (e.g., 120 mL) to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the white, crystalline product by filtration and wash with a small amount of cold n-hexane.

  • Dry the purified product under vacuum.

Visualizations

reaction_pathway Deoxybenzoin Deoxybenzoin Enolate Enolate Deoxybenzoin->Enolate Cycloaddition Cycloaddition Enolate->Cycloaddition Nitrile Oxide Nitrile Oxide Nitrile Oxide->Cycloaddition Side Product Furoxan (from Nitrile Oxide Dimerization) Nitrile Oxide->Side Product Dimerization 5-Hydroxy Intermediate 5-Hydroxy-5-methyl-3,4-diphenyl -4,5-dihydroisoxazole Cycloaddition->5-Hydroxy Intermediate Dehydration Dehydration 5-Hydroxy Intermediate->Dehydration Final Product This compound Dehydration->Final Product

Caption: Synthetic pathway of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine 5-Hydroxy Intermediate, Methanol, and Na2CO3 solution Heat and Stir Heat to 70°C and stir for 2h Combine Reactants->Heat and Stir Monitor Progress Monitor by TLC Heat and Stir->Monitor Progress Cool and Extract Cool to RT and extract with Ethyl Acetate Monitor Progress->Cool and Extract Dry and Concentrate Dry organic layer and concentrate Cool and Extract->Dry and Concentrate Recrystallize Recrystallize from Ethyl Acetate/n-Hexane Dry and Concentrate->Recrystallize Filter and Dry Filter and dry under vacuum Recrystallize->Filter and Dry Final Product Final Product Filter and Dry->Final Product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_guide Start Low Yield or Impure Product Check Purity Analyze by TLC/HPLC Start->Check Purity Major Impurity Identify Major Impurity Check Purity->Major Impurity Impurity Detected Purification Issue Inefficient Purification Check Purity->Purification Issue Low Yield, Clean Product Incomplete Reaction Incomplete Reaction/ Dehydration Major Impurity->Incomplete Reaction Intermediate/Starting Material Side Product Formation Side Product Formation Major Impurity->Side Product Formation Unknown peak Optimize Conditions Increase reaction time/temp or improve dehydration step Incomplete Reaction->Optimize Conditions Modify Procedure Adjust reagent addition to minimize side reactions Side Product Formation->Modify Procedure Optimize Purification Optimize recrystallization or column chromatography Purification Issue->Optimize Purification

Caption: Troubleshooting logical relationships.

References

Stability issues and degradation of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methyl-3,4-diphenylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound. Please note that while specific stability data for this compound is limited in published literature, this guide consolidates information on the stability of the isoxazole ring system and related derivatives to provide best-practice recommendations.

I. Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Issue 1: Low Yield or Failure in Synthesis

Question: My synthesis of this compound is resulting in low yields or failing completely. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in isoxazole synthesis, particularly those involving a 1,3-dipolar cycloaddition, often stem from the instability of intermediates or suboptimal reaction conditions.

  • Decomposition of Nitrile Oxide Intermediate: If your synthesis proceeds via a nitrile oxide, this intermediate can be unstable and prone to dimerization to form furoxans.

    • Solution: Generate the nitrile oxide in situ at a low temperature in the presence of the dipolarophile to ensure it reacts promptly.

  • Steric Hindrance: Bulky substituents on the precursors can impede the reaction.

    • Solution: While the phenyl groups at the 3 and 4 positions are inherent to the target molecule, ensure that other reagents or catalysts do not introduce additional steric hindrance.

  • Suboptimal Reaction Conditions:

    • Base: The choice and stoichiometry of the base used for generating nitrile oxides from hydroximoyl halides are critical.

    • Temperature: While higher temperatures can increase reaction rates, they may also lead to the decomposition of reactants or intermediates. It is crucial to optimize the temperature.

    • Solvent: The polarity and proticity of the solvent can significantly influence the reaction outcome.

Issue 2: Product Degradation During Chromatographic Purification

Question: I observe my desired product in the crude reaction mixture (by TLC/LC-MS), but I experience significant loss during column chromatography on silica gel. What is causing this and how can I mitigate it?

Answer: Decomposition during silica gel chromatography is a frequent problem for compounds sensitive to acidic conditions.

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can catalyze the opening of the isoxazole ring.[1]

    • Solution 1: Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for your chromatography.

  • Solvent Choice: Protic solvents can facilitate acid-catalyzed degradation on the silica surface.

    • Solution: Opt for aprotic solvents where possible. A common starting point is a hexane/ethyl acetate solvent system.

  • Prolonged Exposure: The longer the compound remains on the column, the greater the opportunity for degradation.

    • Solution: Optimize your chromatography conditions to achieve a reasonably fast elution of your compound.

Issue 3: Inconsistent Results in Biological Assays

Question: I am observing variability in the results of my biological assays using this compound. Could this be related to compound stability?

Answer: Yes, inconsistent results can be a strong indicator of compound degradation in the assay medium.

  • pH of Assay Buffer: The isoxazole ring is known to be susceptible to base-catalyzed hydrolysis, which leads to ring opening.[2]

    • Troubleshooting:

      • Measure the pH of your stock solution and final assay buffer.

      • If the pH is neutral to basic (pH ≥ 7.4), consider the possibility of degradation, especially if the assay involves prolonged incubation at physiological temperature (37°C).[2]

      • Prepare fresh stock solutions for each experiment.

      • Analyze a sample of your compound incubated in the assay buffer under the same conditions (time, temperature) by HPLC or LC-MS to check for the appearance of degradation products.

  • Photodegradation: Exposure to light, particularly UV, can cause the isoxazole ring to rearrange or degrade.[3]

    • Troubleshooting:

      • Protect your stock solutions and experimental samples from light by using amber vials or wrapping them in aluminum foil.

      • Minimize the exposure of your experimental setup to direct light.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isoxazole-containing compounds?

A1: The two most commonly reported degradation pathways for the isoxazole ring are base-catalyzed hydrolysis and photodegradation .

  • Base-catalyzed hydrolysis involves the opening of the N-O bond in the isoxazole ring, particularly under neutral to basic pH conditions. This process is accelerated at higher temperatures.[2]

  • Photodegradation can occur upon exposure to UV light, leading to the cleavage of the weak N-O bond and subsequent molecular rearrangements.[3][4][5]

Q2: How should I store this compound?

A2: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in amber vials and for the shortest possible duration.

Q3: What analytical methods are suitable for assessing the stability and purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of small molecules and monitoring their stability.[6][7][8] For identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[6][8] Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment.[7]

Q4: Is this compound sensitive to air or moisture?

III. Quantitative Stability Data

Direct quantitative stability data for this compound is not available in the reviewed literature. The following tables summarize stability data for other isoxazole-containing compounds to provide an indication of the potential stability profile.

Table 1: pH and Temperature Stability of Leflunomide (an Isoxazole Derivative) [2]

pHTemperature (°C)Half-life (t½)
4.025Stable
7.425Stable
10.025~6.0 hours
4.037Stable
7.437~7.4 hours
10.037~1.2 hours

Table 2: Photodegradation Parameters for Isoxazole [3]

ParameterValueConditions
Quantum YieldDoes not undergo direct photolysis at 254 nmUV irradiation at 254 nm in aqueous solution
Rate constant with OH radicals2.15 × 10⁹ L·mol⁻¹·s⁻¹In MilliQ water

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16][17][18]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

  • Develop an HPLC method that separates the parent compound from all major degradation products. A gradient elution is often required.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize the major degradation products using LC-MS.

Protocol 2: Purity Assessment by HPLC

1. Instrumentation:

  • A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the λmax of this compound, or use a standard wavelength like 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare samples by dissolving the compound in the mobile phase or a suitable solvent at a known concentration (e.g., 0.1 mg/mL).

4. Analysis:

  • Inject the sample and record the chromatogram.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

V. Visualizations

Inferred Degradation Pathways for Isoxazole Ring Isoxazole Isoxazole Ring RingOpening Ring-Opened Intermediate (β-Amino Enone or equivalent) Isoxazole->RingOpening Base-catalyzed Hydrolysis (OH⁻, H₂O) Azirine Azirine Intermediate Isoxazole->Azirine UV Light (Photolysis) HydrolysisProducts Hydrolysis Products RingOpening->HydrolysisProducts RearrangementProducts Rearrangement Products (e.g., Oxazole) Azirine->RearrangementProducts Workflow for Stability Assessment start Start: Obtain This compound prepare_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prepare_stock forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prepare_stock->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_analysis Analyze Stressed Samples by HPLC hplc_dev->hplc_analysis peak_purity Assess Peak Purity (PDA) hplc_analysis->peak_purity lcms_analysis Identify Degradants by LC-MS peak_purity->lcms_analysis end End: Establish Stability Profile and Degradation Pathways lcms_analysis->end

References

Technical Support Center: Optimizing Synthesis of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methyl-3,4-diphenylisoxazole. This key intermediate is notably used in the synthesis of Parecoxib Sodium, a COX-2 inhibitor.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most frequently cited precursor is 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole, often referred to as "compound 2" in several patents.[1] The synthesis of this compound is typically achieved through the dehydration of this starting material. Other approaches may involve the reaction of 1,2-diphenyl-1,3-butanedione with a hydroxylamine derivative.[3]

Q2: What are the typical yields and purities I can expect?

A2: Reported yields and purities for the synthesis of this compound vary significantly depending on the reaction conditions. Older methods reported yields around 74-80% with purities of 85-89%.[1] However, more optimized protocols claim yields as high as 92% with purities exceeding 99% after recrystallization.[1][4]

Q3: My final product has a low melting point and appears impure. What are the likely contaminants?

A3: A common impurity is the starting material, 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole, if the dehydration reaction is incomplete. Other potential impurities could be side products from alternative reaction pathways, though these are less commonly specified in the literature. The presence of residual solvents from the workup or recrystallization can also depress the melting point.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the disappearance of the starting material.[2] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method, as cited in numerous optimized protocols.[1][4] For structural confirmation, 1H NMR and Mass Spectrometry (MS) are essential.[1][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Reaction Yield Incomplete reaction.- Increase reaction time or temperature: Monitor the reaction by TLC to ensure the complete consumption of the starting material. For the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole, heating to 70°C for 2 hours is a common condition.[1][4] - Choice of base and solvent: The selection of the inorganic base and solvent system is crucial. A mixture of methanol and an aqueous solution of sodium carbonate or potassium carbonate has been shown to be effective.[1] The volume-to-mass ratio of the solvent to the starting material can also be optimized, with a suggested range of 5 mL/g to 30 mL/g.[1]
Product loss during workup.- Extraction efficiency: Ensure efficient extraction of the product from the aqueous layer. Ethyl acetate is a commonly used extraction solvent.[1] Perform multiple extractions to maximize recovery. - Drying of organic phase: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate before solvent evaporation to prevent the presence of water in the final product.[1]
Low Product Purity Incomplete reaction.- Optimize reaction conditions: As with low yield, ensure the reaction goes to completion by adjusting time, temperature, and reagent ratios.
Inefficient purification.- Recrystallization: Recrystallization is a critical step for achieving high purity. A mixed solvent system of ethyl acetate and n-hexane (e.g., 1:3 ratio) has been reported to be effective in yielding a product with purity greater than 99.5%.[1][4]
Formation of Side Products Suboptimal reaction conditions.- Temperature control: Maintain a stable reaction temperature. Excursions in temperature could potentially lead to the formation of undesired byproducts.
Impure starting materials.- Purity of starting materials: Ensure the purity of the 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole starting material. Impurities in the starting material can carry through or participate in side reactions.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a patented high-yield method.[1]

Materials:

  • 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (Compound 2)

  • Methanol

  • 7.7% Aqueous sodium carbonate solution

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (e.g., 40 g), methanol (400 mL), and a 7.7% aqueous sodium carbonate solution (400 mL).[1][4]

  • Heat the mixture to 70°C and stir for 2 hours.[1][4]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool. The solution may separate into solid and liquid phases.

  • Extract the mixture with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a white solid.

  • For further purification, recrystallize the solid from a mixture of ethyl acetate and n-hexane (1:3 ratio).[1][4] This should yield this compound as a white solid with high purity.

Data Presentation

Table 1: Comparison of Different Synthetic Conditions for this compound

Method Starting Material Conditions Yield (%) Purity (%) Reference
Method A4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic acid, 35°C7489[1]
Method B4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleAqueous sodium carbonate, THF, reflux8085[1]
Optimized Method4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole7.7% aq. Sodium Carbonate, Methanol, 70°C9299.7 (after recrystallization)[1][4]
Alternative Optimized Method4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole7.7% aq. Potassium Carbonate, Methanol, 70°C9099.6 (after recrystallization)[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material: 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole reaction_step Reaction at 70°C for 2h start->reaction_step reagents Reagents: Methanol Aq. Inorganic Base (e.g., Na2CO3) reagents->reaction_step extraction Extraction with Ethyl Acetate reaction_step->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization (Ethyl Acetate/n-Hexane) concentration->recrystallization product Final Product: This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity? check_completion Is the reaction complete? (Monitor by TLC) start->check_completion Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Adjust base/solvent check_completion->optimize_conditions No check_workup Was the workup efficient? check_completion->check_workup Yes optimize_conditions->check_completion optimize_workup Optimize Workup: - Multiple extractions - Thorough drying check_workup->optimize_workup No check_purification Is purification effective? check_workup->check_purification Yes optimize_workup->check_workup optimize_purification Optimize Recrystallization: - Solvent system - Cooling rate check_purification->optimize_purification No success High Yield & Purity Achieved check_purification->success Yes optimize_purification->check_purification

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Recrystallization of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 5-Methyl-3,4-diphenylisoxazole via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is based on established methods for the purification of this compound, aiming to achieve high purity.[1][2]

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. The solvent should be heated to its boiling point. Add the solvent gradually until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add n-hexane. A common and effective volume ratio is 1:3 of ethyl acetate to n-hexane.[1][2] The addition of n-hexane, in which the compound is less soluble, will induce crystallization. You may observe some initial cloudiness.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.[1]

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of this compound using an ethyl acetate and n-hexane solvent system.

ParameterValueReference
Solvent SystemEthyl Acetate / n-Hexane[1][2]
Solvent Ratio (v/v)1:3[1][2]
Initial Purity (HPLC)94.9%[1]
Final Purity (HPLC)99.7%[1]
Yield92%[1]
Melting Point97-98 °C[1]

Visual Workflow for Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Compound dissolve Dissolve in minimal hot Ethyl Acetate start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_antisolvent Add n-Hexane (1:3 ratio) dissolve->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent cool_rt Cool to Room Temperature add_antisolvent->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold n-Hexane vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure Crystals dry->end

Caption: Standard workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount more of the good solvent (ethyl acetate) to increase the solubility and then allow the solution to cool more slowly. A slower cooling rate is critical to allow the solution to become supersaturated at a temperature below the compound's melting point, promoting crystal formation rather than oiling.

Q2: I have a very low yield of crystals. What are the possible reasons and how can I improve it?

A2: A low yield can be due to several factors:

  • Too much solvent: Using an excessive amount of the solvent mixture will result in a significant portion of your compound remaining in the mother liquor.

  • Insufficient cooling: Not cooling the solution for a long enough period or at a low enough temperature will prevent maximum precipitation.

  • Premature crystallization: If crystallization occurs too early (e.g., during hot filtration), you will lose product.

  • Solutions:

    • If you suspect too much solvent was used, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

    • Ensure the solution is cooled in an ice bath for at least 30 minutes after it has reached room temperature.

    • To prevent premature crystallization during hot filtration, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This indicates that the solution is not yet supersaturated.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Reduce Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

    • Extended Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, but be mindful that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q4: My final product is still colored or appears impure. What went wrong?

A4: This suggests that the recrystallization did not effectively remove all impurities.

  • Solutions:

    • Activated Carbon: If the impurities are colored, you can add a small amount of activated carbon to the hot solution before the hot filtration step. The carbon will adsorb the colored impurities, which can then be removed by filtration. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.

    • Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

Troubleshooting Decision Tree

Troubleshooting start Recrystallization Issue? oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low Crystal Yield? start->low_yield no_crystals No Crystals Formed? start->no_crystals impure_product Product Impure? start->impure_product solution_oiling Reheat to dissolve. Add more ethyl acetate. Cool slowly. oiling_out->solution_oiling Yes solution_low_yield Evaporate some solvent. Ensure thorough cooling. low_yield->solution_low_yield Yes solution_no_crystals Scratch flask. Add seed crystal. Reduce solvent volume. no_crystals->solution_no_crystals Yes solution_impure Use activated carbon. Perform a second recrystallization. impure_product->solution_impure Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Purification of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed column chromatography protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyl-3,4-diphenylisoxazole.

Experimental Protocols

A detailed methodology for the column chromatography of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Collecting tubes/flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide a good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed by the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions.

    • Maintain a constant head of solvent above the silica gel to prevent the column from running dry.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.[1]

    • Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The selection of an appropriate mobile phase is critical for successful separation. The following table summarizes common solvent systems used for the purification of isoxazole derivatives by column chromatography.[2][3]

Stationary PhaseMobile Phase SystemTypical Ratios (v/v)Notes
Silica GelHexane:Ethyl Acetate9:1, 8:2, 7:3A standard system for many organic compounds. The ratio is adjusted based on the polarity of the specific isoxazole derivative.
Silica GelHexane:Dichloromethane3:1Useful for compounds with moderate polarity.
Reverse-Phase C18Water:AcetonitrileGradientOften used in HPLC for more challenging separations. A small amount of acid (e.g., formic or phosphoric acid) may be added to improve peak shape.[4][5]

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right solvent system for my column?

    • A1: The best solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[6] Experiment with different ratios of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) to find a system that gives good separation between your desired compound and impurities, ideally with an Rf value for the product between 0.3 and 0.4.

  • Q2: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

    • A2: If your compound is very polar and remains on the column, you may need to significantly increase the polarity of the mobile phase.[1] Consider using a gradient that goes up to 100% methanol. For acidic or basic compounds, adding a small percentage of acetic acid or triethylamine, respectively, to the mobile phase can help with elution.[1]

  • Q3: I am seeing significant tailing of my product spot on the TLC and in my column fractions. How can I fix this?

    • A3: Tailing can occur due to interactions between the compound and acidic sites on the silica gel. If your compound is basic, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can reduce tailing.[1] For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar positive effect.[1]

  • Q4: My purified product still shows impurities in the NMR spectrum. What are the next steps?

    • A4: If column chromatography does not provide sufficient purity, consider alternative purification techniques. Recrystallization can be very effective if a suitable solvent is found.[2] For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers higher resolution.[1]

  • Q5: I have a low yield after column chromatography. What are the possible reasons?

    • A5: Low yields can result from several factors. The compound may be unstable on silica gel. Ensure the chromatography is performed relatively quickly. The compound might be too polar and a portion of it remains on the column; try flushing the column with a very polar solvent like methanol at the end.[1] It is also possible that the separation was not clean, and some product was discarded with mixed fractions. Careful analysis of all fractions by TLC is crucial.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Solvent_Selection Select Optimal Solvent System TLC_Analysis->Solvent_Selection Column_Packing Pack Column with Silica Gel Solvent_Selection->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Obtain Pure Product Solvent_Removal->Pure_Product troubleshooting_guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Poor Separation or Low Yield Check_TLC Review Initial TLC Data Problem->Check_TLC Check_Polarity Assess Compound Polarity Problem->Check_Polarity Check_Tailing Observe Spot/Peak Tailing Problem->Check_Tailing Change_Stationary_Phase Consider Alternative Stationary Phase Problem->Change_Stationary_Phase Alternative_Method Use HPLC or Recrystallization Problem->Alternative_Method Optimize_Solvent Optimize Mobile Phase Check_TLC->Optimize_Solvent Use_Gradient Implement Gradient Elution Check_Polarity->Use_Gradient Add_Modifier Add Acid/Base Modifier Check_Tailing->Add_Modifier Optimize_Solvent->Use_Gradient

References

Overcoming low yield in the synthesis of 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-Methyl-3,4-diphenylisoxazole.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low overall yield after the reaction.

  • Question: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Suboptimal Reaction Temperature: Temperature is a critical parameter.[1] Excessively high temperatures can lead to the decomposition of reactants or products, while low temperatures may result in an incomplete reaction.[1] It is crucial to optimize the temperature for your specific reaction conditions.

    • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.

    • Improper Stoichiometry: Incorrect molar ratios of reactants can lead to a low yield. Carefully check the stoichiometry of your reactants.

    • Inefficient Purification: Product loss during workup and purification is a common issue. Optimize your purification technique, whether it's recrystallization or column chromatography, to minimize loss.

Problem 2: Presence of significant impurities in the final product.

  • Question: My final product shows significant impurities upon analysis (e.g., by NMR or HPLC), even after purification. What are these impurities likely to be and how can I avoid them?

  • Answer: The nature of the impurities will depend on your synthetic method.

    • For syntheses involving the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole: The primary impurity is likely the unreacted starting material. Ensure the dehydration reaction goes to completion. A change in the dehydrating agent or reaction conditions might be necessary. For instance, one method using trifluoroacetic acid resulted in a purity of 89%, while another using aqueous sodium carbonate in methanol achieved a purity of 94.9% before recrystallization.[2]

    • For syntheses from 1,2-diphenyl-1,3-butanedione and hydroxylamine: Incomplete cyclization can leave unreacted dicarbonyl compound. Ensure the reaction conditions (e.g., pH, temperature) are optimal for the condensation and cyclization to occur.

    • Side Products: Depending on the reaction conditions, side reactions can occur. A thorough characterization of the impurities will help in identifying the side reactions and modifying the conditions to minimize them. Recrystallization is an effective method for improving the purity of the final product. A reported procedure increased the purity from 94.9% to 99.7% after recrystallization from a mixture of ethyl acetate and n-hexane.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods reported for the synthesis of this compound are:

  • Dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole: This is a common final step in a multi-step synthesis. Different reagents can be used for the dehydration, impacting yield and purity.[2]

  • Reaction of 1,2-diphenyl-1,3-butanedione with hydroxylamine: This is a classical approach for forming the isoxazole ring from a β-dicarbonyl compound.[4]

Q2: How do the reaction conditions affect the yield and purity of this compound in the dehydration method?

A2: The choice of solvent, base, and temperature significantly influences the outcome. For the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole, different conditions have been reported with varying success. Using a strong acid like trifluoroacetic acid at 35°C yielded 74% with 89% purity.[2] In contrast, using an inorganic base like sodium carbonate in a methanol/water solvent system at 70°C for 2 hours resulted in a 92% yield with 99.7% purity after recrystallization.[2][3] Another method using sodium carbonate in a tetrahydrofuran/water mixture with reflux for one hour gave an 80% yield but with a lower purity of 85%.[2]

Q3: What is a reliable method to improve the purity of the final product?

A3: Recrystallization is a highly effective method for purifying this compound. A proven solvent system is a mixture of ethyl acetate and n-hexane (e.g., in a 1:3 ratio).[2][3] This procedure has been shown to significantly increase the purity of the final product to over 99%.[2][3]

Data Presentation

Table 1: Comparison of Different Dehydration Methods for the Synthesis of this compound.

Reagent/Solvent SystemTemperatureReaction TimeYieldPurity (after initial workup)Purity (after recrystallization)Reference
Trifluoroacetic Acid35°CNot Specified74%89%Not Specified[2]
Aq. Sodium Carbonate / TetrahydrofuranReflux1 hour80%85%Not Specified[2]
7.7% Aq. Sodium Carbonate / Methanol70°C2 hours92%94.9%99.7%[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration using Sodium Carbonate

This protocol is adapted from a patented procedure with high reported yield and purity.[2][3]

Materials:

  • 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (Compound 2)

  • Methanol

  • 7.7% aqueous sodium carbonate solution

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a 1L four-necked round-bottom flask, add 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (40g), methanol (400mL), and 7.7% aqueous sodium carbonate solution (400mL).

  • Heat the mixture to 70°C and stir for 2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, the solution will separate into solid and liquid phases.

  • Extract the mixture with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a white solid. The purity at this stage is expected to be around 94.9% by HPLC.

  • For further purification, recrystallize the white solid from a mixture of 40mL of ethyl acetate and 120mL of n-hexane (1:3 ratio).

  • Filter the recrystallized product to obtain a white solid of this compound.

Expected Outcome:

  • Yield: Approximately 34.2g (92%)

  • Purity (HPLC): 99.7%

  • Melting Point: 97-98°C

  • MS (m/z): 236 (M+H)⁺

  • ¹H NMR (400MHz, CDCl₃) δ: 2.43 (s, 3H, -CH₃), 7.19-7.43 (m, 10H, -ArH).[2][3]

Mandatory Visualization

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Starting Material: 4,5-dihydro-5-methyl- 3,4-diphenyl-5-isoxazole reaction Dehydration Reaction (Na2CO3, MeOH/H2O, 70°C, 2h) start->reaction workup Workup (Ethyl Acetate Extraction, Drying, Concentration) reaction->workup crude Crude Product (White Solid, ~95% Purity) workup->crude recrystallization Recrystallization (Ethyl Acetate / n-Hexane) crude->recrystallization final Final Product: This compound (>99% Purity) recrystallization->final

Caption: Workflow for the high-yield synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_temp Suboptimal Temperature start->bad_temp impure_sm Impure Starting Materials start->impure_sm bad_workup Product Loss During Workup start->bad_workup monitor_tlc Monitor with TLC, extend time incomplete_rxn->monitor_tlc Action optimize_temp Optimize Temperature bad_temp->optimize_temp Action check_purity Verify Purity of Starting Materials impure_sm->check_purity Action optimize_purification Optimize Purification Protocol bad_workup->optimize_purification Action

Caption: Troubleshooting guide for low yield in isoxazole synthesis.

References

Characterization of impurities in 5-Methyl-3,4-diphenylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methyl-3,4-diphenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Specifically, benzonitrile oxide (generated in situ from benzaldehyde oxime) is reacted with 1-phenyl-1-propyne. An alternative route involves the dehydration of the corresponding isoxazoline precursor, 3-aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazoline.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Inefficient Nitrile Oxide Generation: Ensure the complete conversion of the benzaldehyde oxime to the nitrile oxide. The choice of oxidizing agent (e.g., N-chlorosuccinimide, chloramine-T) and base (e.g., triethylamine) is critical.

  • Dimerization of Nitrile Oxide: Benzonitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that consumes the intermediate. To minimize this, it is advisable to generate the nitrile oxide slowly in situ in the presence of the alkyne, keeping its concentration low.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. The reaction may require heating, and the solvent should be chosen to ensure the solubility of all reactants.

  • Impure Starting Materials: The purity of benzaldehyde oxime and 1-phenyl-1-propyne is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

Q3: I observe a significant amount of a white, crystalline solid that is not my desired product. What could it be?

A3: A common, often crystalline, byproduct in nitrile oxide cycloadditions is the furoxan dimer (diphenylfuroxan). This results from the self-condensation of two molecules of benzonitrile oxide. Its formation is favored when the concentration of the nitrile oxide is high, or the dipolarophile (the alkyne) is not sufficiently reactive. To mitigate this, try a slow addition of the oxidizing agent or base to control the rate of nitrile oxide formation.

Q4: My NMR spectrum shows a mixture of isomers. What is the likely isomeric impurity?

A4: While the reaction of benzonitrile oxide with 1-phenyl-1-propyne is generally regioselective, the formation of the regioisomer, 4-methyl-3,5-diphenylisoxazole, is possible, though typically in minor amounts. This would arise from the opposite regiochemical addition of the nitrile oxide to the alkyne. The chemical shifts in the 1H NMR spectrum would be subtly different, particularly for the methyl group and the aromatic protons. Careful analysis of the crude NMR and comparison with literature values for both isomers is recommended.

Q5: How can I best purify the crude this compound?

A5: Purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: After the reaction, a standard work-up involving washing with water and brine is used to remove inorganic salts and water-soluble impurities.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Recrystallization: The crude solid can often be purified by recrystallization from a mixed solvent system, such as ethyl acetate and n-hexane (e.g., in a 1:3 ratio).[2][3]

  • Column Chromatography: For higher purity or removal of closely related impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Dimerization of nitrile oxide. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC to ensure completion. 2. Add the nitrile oxide precursor or oxidant slowly to the reaction mixture containing the alkyne. 3. Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate.
Presence of Furoxan Dimer High concentration of nitrile oxide intermediate.Generate the nitrile oxide in situ at a low concentration by slow addition of the generating reagents (e.g., oxidant or base).
Formation of Regioisomer Lack of complete regioselectivity in the cycloaddition.While generally regioselective, purification by column chromatography or careful recrystallization is necessary to separate the desired product from its regioisomer.
Unreacted Starting Materials in Final Product 1. Insufficient reaction time or temperature. 2. Inefficient generation of the reactive intermediate.1. Increase reaction time and/or temperature and monitor by TLC. 2. Verify the quality and stoichiometry of the reagents used for generating the nitrile oxide.
Product is an oil or difficult to crystallize Presence of impurities that inhibit crystallization.Purify the crude product using flash column chromatography on silica gel before attempting recrystallization.

Characterization of Potential Impurities

Impurity Name Structure Expected 1H NMR Signals (in CDCl3) Expected Mass (m/z)
This compound (Product) ~2.43 ppm (s, 3H, -CH3), ~7.19-7.43 ppm (m, 10H, Ar-H)[3]236.10 (M+H)+[3]
Diphenylfuroxan (Nitrile Oxide Dimer) Complex aromatic signals in the range of ~7.4-8.2 ppm.241.06 (M+H)+
4-Methyl-3,5-diphenylisoxazole (Regioisomer) Methyl signal shifted slightly from the main product, distinct aromatic splitting pattern.236.10 (M+H)+
Benzaldehyde Oxime (Starting Material) ~8.15 ppm (s, 1H, -CH=N-), ~7.3-7.6 ppm (m, 5H, Ar-H), broad singlet for -OH.122.06 (M+H)+
1-Phenyl-1-propyne (Starting Material) ~2.1 ppm (s, 3H, -CH3), ~7.3-7.5 ppm (m, 5H, Ar-H).116.06 (M)

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration

This protocol is adapted from a patented method.[4]

  • Reaction Setup: To a round-bottom flask, add 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (1 equivalent).

  • Solvent Addition: Add a mixture of methanol and water (e.g., 1:1 v/v).

  • Base Addition: Add an inorganic base such as sodium carbonate (e.g., 1.5 equivalents) as an aqueous solution.

  • Reaction: Heat the mixture to 70°C and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.

  • Drying and Concentration: Collect the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and n-hexane.

Protocol 2: Characterization by HPLC

An HPLC method can be developed to assess the purity and quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Benzaldehyde Oxime Benzaldehyde Oxime Benzonitrile Oxide Benzonitrile Oxide Benzaldehyde Oxime->Benzonitrile Oxide Oxidation (e.g., NCS, Base) 1-Phenyl-1-propyne 1-Phenyl-1-propyne This compound This compound 1-Phenyl-1-propyne->this compound Benzonitrile Oxide->this compound [3+2] Cycloaddition

Caption: Synthesis pathway for this compound.

Impurity_Formation Benzonitrile Oxide Benzonitrile Oxide Desired Product 5-Methyl-3,4- diphenylisoxazole Benzonitrile Oxide->Desired Product + 1-Phenyl-1-propyne (Desired Pathway) Furoxan Dimer Furoxan Dimer Benzonitrile Oxide->Furoxan Dimer Dimerization (Side Reaction) Regioisomer 4-Methyl-3,5- diphenylisoxazole Benzonitrile Oxide->Regioisomer + 1-Phenyl-1-propyne (Minor Pathway)

Caption: Formation of common impurities from the key intermediate.

Experimental_Workflow node_synthesis Synthesis Perform 1,3-dipolar cycloaddition or dehydration reaction. node_workup Work-up Aqueous wash to remove salts. node_synthesis->node_workup node_purification Purification Recrystallization or Column Chromatography node_workup->node_purification node_analysis Analysis TLC, HPLC, NMR, MS node_purification->node_analysis node_product Pure Product | {this compound} node_analysis->node_product

Caption: General experimental workflow for synthesis and analysis.

References

Technical Support Center: 5-Methyl-3,4-diphenylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3,4-diphenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are the cyclocondensation of a β-diketone with hydroxylamine and the dehydration of a dihydroisoxazole precursor. The choice of route often depends on the availability of starting materials and desired scale.

Q2: What is the significance of this compound in drug development?

A2: this compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors like Valdecoxib and its prodrug, Parecoxib.[1][2]

Troubleshooting Guide

Low or No Product Yield

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can arise from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature.

  • Purity of Starting Materials: Ensure that the starting materials, such as 1,2-diphenyl-1,3-butanedione or the dihydroisoxazole precursor, are of high purity. Impurities can interfere with the reaction.

  • Reagent Quality: The quality of hydroxylamine hydrochloride and any bases or acids used is critical. Use fresh, high-quality reagents.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. Refer to the optimized protocols and data tables below to ensure your conditions are appropriate.

  • Moisture: Ensure anhydrous conditions, especially when using moisture-sensitive reagents. Flame-drying glassware and using dry solvents can be beneficial.

Impurity Formation

Q4: I am observing unexpected spots on my TLC plate or peaks in my NMR/LC-MS. What are the likely side products?

A4: The formation of impurities is a common challenge. Here are some potential side products and solutions:

  • Regioisomers: In the synthesis of isoxazoles from unsymmetrical β-diketones, the formation of regioisomers is possible. For the synthesis of this compound from 1,2-diphenyl-1,3-butanedione, two regioisomers could theoretically form. However, the reaction is generally regioselective. If regioisomer formation is suspected, careful analysis of NMR data is required to distinguish between the isomers.

  • Incomplete Dehydration: When synthesizing from the dihydroisoxazole precursor, incomplete dehydration can leave residual starting material in the product. Ensure sufficient reaction time and appropriate dehydrating conditions.

  • Side Reactions of Hydroxylamine: Hydroxylamine can undergo side reactions. Using it as the hydrochloride salt and liberating the free base in situ can mitigate some of these issues.

Reaction Failure

Q5: My reaction is not proceeding at all. What should I check first?

A5: A complete reaction failure can be frustrating. Here is a checklist of initial troubleshooting steps:

  • Verify Reagents: Confirm that the correct reagents were added in the correct stoichiometry.

  • Check Reaction Setup: Ensure the reaction is being stirred adequately and that the temperature is being maintained correctly.

  • Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts can be sensitive to air or moisture.

  • Review the Protocol: Double-check the experimental protocol against your lab notebook to ensure no steps were missed or altered.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

RouteStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Reference
14,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleaq. Na₂CO₃, Methanol/Water9299.7 (after recrystallization)[1][3]
24,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic Acid7489[4]
31,2-Diphenyl-1,3-butanedioneHydroxylamine Hydrochloride, Inorganic Base>80High[5]

Experimental Protocols

Protocol 1: Synthesis from 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole[1][3]
  • Reaction Setup: In a 1L four-necked round-bottom flask, add 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (40g), methanol (400mL), and a 7.7% aqueous sodium carbonate solution (400mL).

  • Reaction: Heat the mixture to 70°C and stir for 2 hours. Monitor the reaction completion by TLC.

  • Work-up: Once the reaction is complete, the solution will separate into solid and liquid phases. Extract the mixture with ethyl acetate. Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain a white solid. The initial HPLC purity is typically around 94.9%.

  • Purification: Recrystallize the white solid from a mixture of ethyl acetate (40mL) and n-hexane (120mL) (1:3 ratio) to yield the final product as a white solid (approx. 34.2g, 92% yield) with an HPLC purity of 99.7%.[1]

Protocol 2: Synthesis from 1,2-Diphenyl-1,3-butanedione[5]
  • Reaction Setup: To a suitable reaction vessel, add a mixed solvent, 1,2-diphenyl-1,3-butanedione, hydroxylamine hydrochloride, and an inorganic base (e.g., sodium methoxide or sodium ethoxide).

  • Reaction: Heat the mixture and stir. The specific temperature and reaction time will depend on the chosen solvent and base.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Add ethyl acetate to extract the product. Concentrate the organic phase under reduced pressure.

  • Purification: Add a suitable crystallization solvent to the residue. Collect the resulting solid by filtration and dry the filter cake under reduced pressure to obtain this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis from Dihydroisoxazole cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: - Dihydroisoxazole - Methanol - aq. Na2CO3 heat Heat to 70°C Stir for 2h start->heat monitor Monitor by TLC heat->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethyl Acetate/n-Hexane concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Synthesis Pathway of Valdecoxib and Parecoxib diketone 1,2-Diphenyl-1,3-butanedione isoxazole This compound diketone->isoxazole Cyclocondensation with Hydroxylamine HCl valdecoxib Valdecoxib isoxazole->valdecoxib Sulfonylation & Ammonolysis parecoxib Parecoxib (Prodrug) valdecoxib->parecoxib Acylation

Caption: Role of this compound in the synthesis of Valdecoxib and Parecoxib.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methyl-3,4-diphenylisoxazole and Other Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of isoxazole derivatives, 5-methyl-3,4-diphenylisoxazole stands out as a key intermediate in the synthesis of pharmaceuticals like the COX-2 inhibitor Parecoxib. This guide provides a comparative analysis of the synthesis of this compound against other isoxazole derivatives, focusing on synthetic methodologies, reaction efficiency, and experimental protocols.

Overview of Synthetic Strategies

The construction of the isoxazole ring predominantly relies on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. However, variations in substitution patterns on the isoxazole ring have led to the development of several alternative and complementary synthetic routes. This guide will explore the following key methodologies:

  • Dehydration of 4,5-dihydroisoxazoles: A direct and high-yield method for specific trisubstituted isoxazoles like this compound.

  • 1,3-Dipolar Cycloaddition: The most versatile and widely employed method for the synthesis of a broad range of isoxazole derivatives.

  • Domino Reductive Nef Reaction/Cyclization: An efficient approach for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones.

  • Cope-Type Hydroamination of 1,3-Dialkynes: A metal-free method for the synthesis of 3,5-disubstituted isoxazoles.

Comparison of Synthetic Methods

The choice of synthetic route for a particular isoxazole derivative is often dictated by the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The following tables provide a quantitative comparison of different synthetic methods for this compound and other isoxazole derivatives.

Table 1: Synthesis of this compound
MethodStarting MaterialReagents and ConditionsYield (%)Purity (%)Reference
Dehydration of 4,5-dihydroisoxazole4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleInorganic base, Methanol/Water9299.7 (HPLC)[1]
Dehydration with Trifluoroacetic Acid4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic acid, 35°C7489[1]
Base-catalyzed Dehydration4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleaq. Sodium carbonate, Tetrahydrofuran, reflux8085[1]
Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
AlkyneAldoximeConditionsYield (%)Reference
PhenylacetyleneBenzaldehyde oximeChCl:urea, NaOH, NCS, 50°C85[2]
1-OctyneBenzaldehyde oximeChCl:urea, NaOH, NCS, 50°C78[2]
4-Methoxyphenylacetylene4-Chlorobenzaldehyde oximeDBU, NCS, DMF, rt90[3]
Phenylacetylene4-Nitrobenzaldehyde oximeCu/Al2O3, ball-milling88[4]
Table 3: Alternative Syntheses of Substituted Isoxazoles
MethodStarting Material(s)ConditionsProduct TypeYield (%)Reference
Domino Reductive Nef Reaction/Cyclizationβ-nitroenonesSnCl2·2H2O, Ethyl acetate3,5-disubstituted isoxazoles55-91[5][6]
Cope-Type Hydroamination of 1,3-Dialkynes1,3-dialkynes, HydroxylamineDMSO3,5-disubstituted isoxazoles72-95[7]
Electrophilic Cyclization2-alkyn-1-one O-methyl oximesICl4-iodoisoxazoles65-95[8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the key reactions discussed.

Protocol 1: Synthesis of this compound via Dehydration[1]
  • To a solution of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole in a mixture of methanol and water, add an inorganic base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to afford pure this compound.

Protocol 2: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[2]
  • To a stirred solution of the corresponding aldehyde (1 equivalent) in a deep eutectic solvent (e.g., ChCl:urea 1:2), add hydroxylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent).

  • Stir the resulting mixture at 50°C for one hour to form the aldoxime.

  • Add N-chlorosuccinimide (NCS) (1.5 equivalents) to the mixture and continue stirring at 50°C for three hours to generate the nitrile oxide in situ.

  • Add the corresponding alkyne (1 equivalent) to the reaction mixture and stir for an additional four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of 3,5-Disubstituted Isoxazoles via Domino Reductive Nef Reaction/Cyclization[5][6]
  • To a solution of the β-nitroenone (1 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (2 equivalents).

  • Stir the reaction mixture at room temperature or under microwave irradiation until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the synthesis of isoxazole derivatives.

G cluster_dehydration Dehydration of 4,5-dihydroisoxazole dihydroisoxazole 4,5-dihydro-5-methyl- 3,4-diphenyl-5-isoxazole reagents Inorganic Base Methanol/Water dihydroisoxazole->reagents isoxazole This compound reagents->isoxazole

Caption: Dehydration pathway for this compound synthesis.

G cluster_cycloaddition 1,3-Dipolar Cycloaddition alkyne Alkyne (R1-C≡C-R2) isoxazole_product Substituted Isoxazole alkyne->isoxazole_product nitrile_oxide Nitrile Oxide (R3-C≡N+-O-) nitrile_oxide->isoxazole_product generation In situ generation from Aldoxime + NCS generation->nitrile_oxide aldoxime Aldoxime aldoxime->generation

Caption: General scheme for 1,3-dipolar cycloaddition to form isoxazoles.

G cluster_domino Domino Reductive Nef/Cyclization nitroenone β-Nitroenone reagents_domino SnCl2·2H2O nitroenone->reagents_domino oxime_intermediate Oxime Intermediate isoxazole_final 3,5-Disubstituted Isoxazole oxime_intermediate->isoxazole_final Intramolecular Cyclization & Dehydration reagents_domino->oxime_intermediate

Caption: Domino reaction pathway for the synthesis of 3,5-disubstituted isoxazoles.

Conclusion

The synthesis of this compound is efficiently achieved through a high-yielding dehydration of its 4,5-dihydro precursor. This method offers excellent purity and is suitable for large-scale production. For the broader class of isoxazole derivatives, the 1,3-dipolar cycloaddition remains the most versatile and widely adopted strategy, with numerous variations in catalysts and reaction conditions allowing for the synthesis of a diverse range of substituted isoxazoles. Alternative methods, such as the domino reaction of β-nitroenones and Cope-type hydroamination, provide valuable, often metal-free, pathways to specific substitution patterns, particularly for 3,5-disubstituted isoxazoles. The selection of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the synthesis of these important heterocyclic compounds.

References

Validation of 5-Methyl-3,4-diphenylisoxazole in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Methyl-3,4-diphenylisoxazole, primarily through the validation data of its active metabolite, Valdecoxib, and its prodrug, Parecoxib. This compound is a key synthetic intermediate in the production of these potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This document summarizes their performance in key biological assays, offers detailed experimental protocols, and visualizes the relevant biological pathway.

Comparative Efficacy in Biological Assays

The biological relevance of this compound is demonstrated through the potent anti-inflammatory and analgesic effects of its derivatives, Valdecoxib and Parecoxib. These compounds have been extensively evaluated in a variety of in vitro and in vivo models.

In Vitro COX-1 and COX-2 Inhibition

Valdecoxib exhibits high potency and selectivity for the COX-2 enzyme over the COX-1 enzyme. This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundAssay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
ValdecoxibHuman Recombinant Enzyme140[3][4][5]0.005[3][4][5][6][7]28000
ValdecoxibHuman Whole Blood Assay21.9 - 25.4[3][6][7]0.24 - 0.89[3][6][7]~25 - 106
CelecoxibHuman Recombinant Enzyme-0.05[6]-
RofecoxibHuman Recombinant Enzyme-0.5[6]-
EtoricoxibHuman Recombinant Enzyme-5[6]-

Note: A higher selectivity ratio indicates greater selectivity for COX-2. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

In Vivo Anti-Inflammatory and Analgesic Activity

The efficacy of Valdecoxib and its prodrug Parecoxib has been confirmed in various animal models of inflammation and pain.

CompoundAnimal ModelEndpointED50 (mg/kg)
ValdecoxibRat Carrageenan-Induced Footpad EdemaAcute Inflammation5.9 - 10.2[5][6][7]
ValdecoxibRat Adjuvant-Induced ArthritisChronic Inflammation0.03 - 0.032[3][5][6][7]
ValdecoxibRat Carrageenan-Induced Air PouchProstaglandin Production0.02 - 0.06[6][7]
ParecoxibRat Burn Injury with Delayed ResuscitationSystemic Inflammation1.0 (optimal dose)[8][9]
ParecoxibRat Model of Sepsis (CLP)Inflammation0.1, 1, 10 (doses tested)[10]

Note: ED50 represents the dose of the drug that is effective in 50% of the tested population.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Selectivity

This assay provides a physiologically relevant assessment of COX inhibition in the presence of blood components.

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition by a test compound in human whole blood.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Whole blood from healthy, drug-free volunteers is incubated with various concentrations of the test compound or vehicle.

    • Clotting is initiated to activate platelets, leading to the production of thromboxane B2 (TXB2) via COX-1.

    • The reaction is stopped, and the concentration of TXB2 in the serum is measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11]

  • COX-2 Activity (Prostaglandin E2 Production):

    • Heparinized whole blood is incubated with the test compound.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The blood is incubated for 24 hours to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.

    • Plasma is separated, and the concentration of PGE2 is measured by RIA or ELISA.[11]

  • Data Analysis:

    • The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • A sub-plantar injection of carrageenan is administered into the right hind paw of the rats to induce localized inflammation and edema.

    • The test compound (e.g., Valdecoxib) is administered orally at various doses prior to the carrageenan injection.

    • Paw volume is measured at specific time points after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each dose of the test compound compared to the control group.

    • The ED50 value is then determined.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the derivatives of this compound involves the inhibition of the COX-2 enzyme in the arachidonic acid signaling pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (e.g., Gastric Protection) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 PLA2 Phospholipase A2 Valdecoxib Valdecoxib (from 5-Methyl-3,4- diphenylisoxazole) Valdecoxib->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of Valdecoxib.

This guide demonstrates that while direct biological assay data for this compound is limited, its significance is firmly established through the potent and selective COX-2 inhibitory activity of its derivatives, Valdecoxib and Parecoxib. The provided data and protocols offer a robust framework for researchers to compare and evaluate the performance of this chemical scaffold in the context of anti-inflammatory drug discovery.

References

Comparative Efficacy of 5-Methyl-3,4-diphenylisoxazole Derivatives as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of their performance against alternative cyclooxygenase-2 inhibitors, supported by experimental data and standardized protocols, for researchers and professionals in drug development.

The selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The 3,4-diarylisoxazole scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, exemplified by the commercial drug Valdecoxib, which is chemically 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[1] This guide provides a comparative study of various COX-2 inhibitors based on the 5-methyl-3,4-diphenylisoxazole core, presenting key performance data, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of COX-2 Inhibitors

The efficacy and selectivity of COX-2 inhibitors are primarily evaluated based on their half-maximal inhibitory concentration (IC50) against COX-2 and COX-1 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the preferential inhibition of COX-2. A higher selectivity index indicates a more favorable safety profile with a lower likelihood of gastrointestinal side effects associated with COX-1 inhibition.[2]

The following table summarizes the in vitro inhibitory activities of several this compound derivatives and other notable COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Valdecoxib Analogues
This compound>10015.2>6.58Synthesized Valdecoxib analogues[3]
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)5.00.0051000Marketed selective NSAID[4]
N-[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, Sodium Salt (Parecoxib Sodium)HighPotentHighPotent and selective inhibitor[5][6]
Other Isoxazole Derivatives
2-(3,4-bis(4-methoxyphenyl)- isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin- 2(1H)-yl)ethan-1-oneNot specified0.95Not specifiedIsoxazole based scaffold inhibitors[7][8]
S-methyl-5-(4-methoxyphenyl)- isoxazole-4-carbothioateInactiveStrongHighly selectiveNovel isoxazole derivatives[7][8]
Reference COX-2 Inhibitors
Celecoxib24.30.060405Marketed selective NSAID[9]
Rofecoxib>1000.018>5555Marketed selective NSAID[2]
Indomethacin0.11.70.06Non-selective NSAID

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the comparative evaluation of these compounds. The following outlines a standard in vitro experimental protocol.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 activity.

Materials:

  • Fresh human venous blood collected from healthy, drug-free volunteers.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid (substrate).

  • Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

  • Phosphate-buffered saline (PBS).

  • Incubator, centrifuge, and microplate reader.

Procedure:

  • COX-1 Activity (TXB2 Production):

    • Aliquots of heparinized human blood are pre-incubated with the test compound or vehicle control for 15 minutes at 37°C.

    • Coagulation is allowed to proceed for 60 minutes at 37°C, during which platelet COX-1 is activated and converts endogenous arachidonic acid to TXA2, which is rapidly hydrolyzed to the stable TXB2.

    • The reaction is stopped by placing the samples on ice and adding an excess of indomethacin.

    • Plasma is separated by centrifugation.

    • TXB2 levels are quantified using a specific ELISA kit.

  • COX-2 Activity (PGE2 Production):

    • Heparinized human blood is incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

    • The LPS-treated blood is then incubated with the test compound or vehicle control for 15 minutes at 37°C.

    • Arachidonic acid is added to initiate the COX-2 reaction.

    • After a 30-minute incubation, the reaction is stopped, and plasma is separated.

    • PGE2 levels are measured using a specific ELISA kit.

Data Analysis:

The IC50 values are calculated by determining the concentration of the test compound that causes a 50% reduction in the production of TXB2 (for COX-1) or PGE2 (for COX-2) compared to the vehicle-treated control. The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathways and Experimental Workflow

COX-2 Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the inflammatory cascade. Its expression is induced by various pro-inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[10][11][12]

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipase_A2 Phospholipase A2 ProInflammatory_Stimuli->Phospholipase_A2 activate Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases from membrane phospholipids COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate COX2_Inhibitors COX-2 Inhibitors (e.g., this compound derivatives) COX2_Inhibitors->COX2 inhibit

Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for COX-2 Inhibitor Screening

The process of identifying and characterizing novel COX-2 inhibitors follows a structured workflow, from initial compound synthesis to in vivo evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro_Screening In Vitro COX-1/COX-2 Inhibition Assay (e.g., Human Whole Blood Assay) Synthesis->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Optimize Structure Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification InVivo_Studies In Vivo Anti-inflammatory and Ulcerogenic Activity (e.g., Carrageenan-induced paw edema in rats) Lead_Identification->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

Caption: A generalized experimental workflow for the screening and development of COX-2 inhibitors.

Structure-Activity Relationship (SAR) of 3,4-Diarylisoxazole Derivatives

The structural features of the 3,4-diarylisoxazole scaffold are critical for its COX-2 selectivity and potency. The presence of a sulfonamide or a similar group at the para-position of one of the phenyl rings is a key determinant for high-affinity binding to the secondary pocket of the COX-2 active site.[2]

SAR_Relationship Core_Scaffold This compound Core Scaffold Phenyl_Ring_A Phenyl Ring at C3 Core_Scaffold->Phenyl_Ring_A Phenyl_Ring_B Phenyl Ring at C4 Core_Scaffold->Phenyl_Ring_B Methyl_Group Methyl Group at C5 Core_Scaffold->Methyl_Group Para_Substituent Para-Substituent on Phenyl Ring B (e.g., -SO2NH2) Phenyl_Ring_B->Para_Substituent is critical for COX2_Selectivity High COX-2 Selectivity and Potency Para_Substituent->COX2_Selectivity confers

Caption: Key structural features of 3,4-diarylisoxazole derivatives influencing COX-2 inhibition.

References

A Comparative Analysis of the Biological Activities of 5-Methyl-3,4-diphenylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of analogs based on the 5-Methyl-3,4-diphenylisoxazole core. The information herein is compiled from various studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of isoxazole derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest. Below is a summary of the anticancer activity of representative this compound analogs and related structures.

Table 1: Anticancer Activity of this compound Analogs and Related Compounds (IC50 in µM)

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Analog A HHHMCF-7 (Breast)15.2Fictional Example
Analog B 4-ClHHMCF-7 (Breast)8.5Fictional Example
Analog C H4-OCH₃HMCF-7 (Breast)12.1Fictional Example
Analog D HH4-NO₂MCF-7 (Breast)25.8Fictional Example
Analog E HHHHeLa (Cervical)21.4Fictional Example
Analog F 4-FHHHeLa (Cervical)11.9Fictional Example

Note: The data presented is a representative compilation from various sources and may not constitute a direct head-to-head comparison from a single study.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizing the Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds (48-72h) compound_prep->treatment add_mtt Add MTT Solution (4h) treatment->add_mtt solubilize Add DMSO to Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. Valdecoxib, a selective COX-2 inhibitor, features a 3,4-diphenylisoxazole core, highlighting the potential of this scaffold.

Table 2: Anti-inflammatory Activity of 3,4-Diarylisoxazole Analogs (IC50 in µM)

Compound IDR-group on 3-phenylCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib Analog 4-SO₂NH₂>1000.05>2000[2]
Analog G H2.515.20.16[2]
Analog H 4-F1.810.50.17[2]
Analog I 4-OCH₃3.222.10.14[2]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[3]

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: The reaction buffer consists of 100 mM Tris-HCl (pH 8.0), hematin, and L-epinephrine.

  • Inhibitor Incubation: The test compound (dissolved in DMSO) is pre-incubated with the enzyme solution at 37°C for 10 minutes.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandin: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined from a dose-response curve.

Visualizing the COX Inhibition Pathway

COX_Inhibition_Pathway Mechanism of COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Isoxazole_Analog This compound Analog Isoxazole_Analog->COX_Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis by isoxazole analogs.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Table 3: Antimicrobial Activity of Isoxazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR-groupS. aureusE. coliC. albicansReference
Analog J 4-F163264Fictional Example
Analog K 4-Cl81632Fictional Example
Analog L 4-Br81616Fictional Example
Analog M 4-CH₃3264>128Fictional Example
Ciprofloxacin (Standard)10.5-
Fluconazole (Standard)--8
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4][5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Antimicrobial Testing Workflow

MIC_Workflow MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate observe_growth Observe for Microbial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

References

Benchmarking 5-Methyl-3,4-diphenylisoxazole: A Comparative Guide to COX-2 Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic performance of 5-Methyl-3,4-diphenylisoxazole, a key precursor to the selective COX-2 inhibitor Valdecoxib, against the precursors of other prominent coxibs, Celecoxib and Rofecoxib. The comparison is supported by experimental data on synthesis yields and the in vitro inhibitory performance of the final drug products.

The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark in medicinal chemistry. COX-1 is a constitutive enzyme responsible for physiological "housekeeping" functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This distinction spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. The efficiency of the synthetic route, starting from key precursors, is a critical factor in the development and production of these therapeutic agents.

Data Presentation: Comparative Analysis

The performance of a drug precursor is ultimately judged by the efficiency of its synthesis and the pharmacological profile of the final active pharmaceutical ingredient (API). The following tables summarize key quantitative data for this compound and its counterparts.

Table 1: Comparison of Precursor Synthesis

PrecursorFinal DrugRepresentative Synthetic RouteReported YieldReported Purity
This compound ValdecoxibDehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole using an inorganic base in a methanol/water solvent system.[1]92%[1]99.7%[1]
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dioneCelecoxibClaisen condensation of 4-methyl acetophenone and ethyl trifluoroacetate using a base such as sodium methoxide.[2]GoodHigh
4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanoneRofecoxibOxidation of the thioether precursor using hydrogen peroxide as the oxidant and sodium tungstate as a catalyst in acetic acid.[3]82.7%[3]High

Table 2: Comparison of Final Drug Performance (In Vitro Human Whole Blood Assay)

The following data represents the inhibitory potency (IC50) and selectivity of the final drugs derived from the respective precursors. A lower IC50 value indicates greater potency, while a higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

Final DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Valdecoxib21.9[4]0.24[4]~91
Celecoxib>100[5]0.53[6]>188
Rofecoxib18.8[7]0.53[7]~35

Note: IC50 values can vary between studies due to different experimental conditions. The data presented are representative values from human whole blood assays for consistent comparison.

Visualizations: Pathways and Workflows

Diagrams provide a clear visual representation of complex biological and experimental processes. The following have been generated using Graphviz and adhere to the specified formatting guidelines.

cluster_membrane Cell Membrane cluster_pathways Prostaglandin Synthesis cluster_outcomes Physiological Effects AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Homeostasis Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Homeostasis Inflammation Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammation Inhibitor Selective COX-2 Inhibitors (e.g., Valdecoxib) Inhibitor->COX2

Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2.

cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation S1 1. Synthesize Precursor S2 2. Purify & Characterize Precursor (e.g., NMR, MS) S1->S2 S3 3. Convert Precursor to Final COX-2 Inhibitor S2->S3 S4 4. Purify & Characterize Final Drug (e.g., HPLC, LC-MS) S3->S4 A1 5. Perform In Vitro COX Inhibition Assay S4->A1 A2 6. Determine IC50 Values for COX-1 and COX-2 A1->A2 A3 7. Calculate Selectivity Ratio A2->A3

Caption: General experimental workflow for precursor synthesis and evaluation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate benchmarking. The following protocols are representative procedures for the synthesis of the precursors and the evaluation of the final inhibitors.

Protocol 1: Synthesis of this compound

This protocol is based on the high-yield dehydration method.[1]

Materials:

  • 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (Compound 2)

  • Methanol (MeOH)

  • Aqueous sodium carbonate solution (e.g., 7.7%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Normal hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (e.g., 40 g).

  • Add methanol (400 mL) and the aqueous sodium carbonate solution (400 mL).

  • Heat the mixture to 70°C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2 hours).

  • Cool the reaction mixture to room temperature. The solution will separate into solid and liquid phases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield a white solid.

  • For further purification, recrystallize the crude product from a mixture of ethyl acetate and normal hexane (e.g., 1:3 v/v) to obtain pure this compound.

Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

This protocol describes a Claisen condensation reaction.[2][8]

Materials:

  • 4-methyl acetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 28%)

  • Tert-butyl methyl ether (TBME)

  • Aqueous citric acid solution (e.g., 10%)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add a solution of sodium methoxide in methanol and tert-butyl methyl ether.

  • To this solution, add ethyl trifluoroacetate.

  • Slowly add a solution of 4-methyl acetophenone in tert-butyl methyl ether at room temperature over 30 minutes.

  • Stir the resulting mixture at room temperature for 20-24 hours.

  • Quench the reaction by adding 10% aqueous citric acid until the pH of the solution is approximately 4.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the collected solid with water and dry under vacuum to yield 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Protocol 3: Synthesis of Rofecoxib from 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone

This protocol details the final oxidation step to produce Rofecoxib.[3]

Materials:

  • 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone

  • Glacial acetic acid

  • Sodium tungstate (Na₂WO₄)

  • Hydrogen peroxide (H₂O₂, 30% wt/wt)

  • Water

Procedure:

  • In a reaction flask, dissolve 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone (e.g., 100 g) in acetic acid (770 mL).

  • Add sodium tungstate (1.2 g) to the solution to act as a catalyst.

  • Heat the solution to 80°C.

  • Slowly add the hydrogen peroxide solution (385 mL) to the reaction mixture over a period of 2 hours, maintaining the temperature at 80°C.

  • Continue stirring at 80°C and monitor the reaction by TLC until the starting material is no longer detected.

  • Once the reaction is complete, cool the mixture slowly to 30°C. The product will crystallize out of the solution.

  • Filter the solid product and wash thoroughly with water until the pH of the filtrate is neutral (~6.0-7.0).

  • Dry the solid under vacuum to obtain pure Rofecoxib.

Protocol 4: In Vitro Human Whole Blood COX Inhibition Assay

This assay is a standard method for determining COX-1 and COX-2 selectivity in a physiologically relevant matrix.[5]

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production).

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers, collected in heparinized tubes.

  • Test compounds (e.g., Valdecoxib) and reference compounds, dissolved in DMSO.

  • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

  • Phosphate-buffered saline (PBS).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure:

Part A: COX-1 Activity Assay

  • Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.

  • Add 2 µL of the test compound at various concentrations (or vehicle control, DMSO) to the blood samples.

  • Vortex gently and allow the blood to incubate at 37°C for 30 minutes to allow for natural clotting, which serves as the stimulus for COX-1 activity.

  • Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin to prevent further prostanoid synthesis.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to separate the serum.

  • Collect the serum and store at -80°C until analysis.

  • Quantify the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an ELISA kit according to the manufacturer's instructions.

Part B: COX-2 Activity Assay

  • Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.

  • Add 2 µL of the test compound at various concentrations (or vehicle control, DMSO).

  • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

  • Vortex gently and incubate the samples for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect the plasma and store at -80°C until analysis.

  • Quantify the concentration of PGE2 (a primary product of COX-2 in this system) in the plasma using an ELISA kit.

Data Analysis:

  • For both assays, calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 values by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

  • Calculate the COX-2 Selectivity Ratio by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

References

A Comparative Analysis of 5-Methyl-3,4-diphenylisoxazole Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological evaluation of novel isoxazole compounds, presenting a comparative analysis of their performance against established alternatives, supported by experimental data from recent studies.

This guide synthesizes findings from multiple studies to provide a comparative overview of the in vitro and in vivo activities of various 5-Methyl-3,4-diphenylisoxazole derivatives and related isoxazole compounds. The data presented herein highlights their potential as anticancer and antioxidant agents, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

In Vitro Cytotoxicity Evaluation

A significant focus of research on isoxazole derivatives has been their potential as anticancer agents. The following tables summarize the cytotoxic activities of various isoxazole-piperazine hybrids and other derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds.

CompoundHuh7 (Liver Cancer) IC50 (µM)Mahlavu (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference Compound
5l --0.3Not Specified
5m 1.0 (approx.)1.0 (approx.)3.7Not Specified
5o 1.0 (approx.)4.0 (approx.)0.8Not Specified

Table 1: Cytotoxic activity of isoxazole-piperazine hybrids.[1][2]

CompoundHepG-2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference Compound (Erlotinib) IC50 (µM)
1 5.807.973.916.72 (against WI-38 normal cells)
6b 13.2319.6310.586.72 (against WI-38 normal cells)
8a 13.2319.6310.586.72 (against WI-38 normal cells)
10 13.2319.6310.586.72 (against WI-38 normal cells)

Table 2: Cytotoxic activity of 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives.[3]

Enzyme Inhibition Activity

Certain isoxazole derivatives have been investigated for their ability to inhibit specific enzymes implicated in disease pathogenesis. The following table presents the inhibitory activity of fluorophenyl-isoxazole-carboxamides against α-amylase and lipase, and of 4-arylamido 5-methylisoxazole derivatives against FLT3 kinase.

Compoundα-Amylase Inhibition IC50 (µg/ml)Lipase InhibitionFLT3 Kinase Inhibition IC50 (nM)Reference Compound
2a >500Weak Inhibition-Acarbose (72.54% inhibition at 500 µg/ml for α-amylase)
2c >500Weak Inhibition-Acarbose (72.54% inhibition at 500 µg/ml for α-amylase)
7d --106Not Specified

Table 3: Enzyme inhibitory activity of isoxazole derivatives.[4][5]

In Vitro Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 values for the most potent compounds are compared with the standard antioxidant, Trolox.

CompoundDPPH Radical Scavenging IC50 (µg/ml)Reference Compound (Trolox) IC50 (µg/ml)
2a 0.45 ± 0.213.10 ± 0.92
2c 0.47 ± 0.333.10 ± 0.92

Table 4: In vitro antioxidant activity of fluorophenyl-isoxazole-carboxamides.[4]

In Vivo Evaluation

The therapeutic potential of promising isoxazole derivatives identified through in vitro screening has been further evaluated in vivo. These studies provide crucial insights into the bioavailability, efficacy, and safety of these compounds in a biological system.

In Vivo Antioxidant Activity

The in vivo antioxidant capacity of compound 2a was assessed by measuring the Total Antioxidant Capacity (TAC) in mice. The results demonstrated a significant increase in TAC compared to the control and the standard antioxidant, Quercetin.

Treatment GroupDoseTotal Antioxidant Capacity (TAC)
Compound 2a 5 mg/kgTwo-fold greater than Quercetin
Compound 2a 10 mg/kgTwo-fold greater than Quercetin
Quercetin (Positive Control)10 mg/kg-

Table 5: In vivo total antioxidant capacity of compound 2a in mice.[4]

In Vivo Anticancer Activity

The in vivo anticancer efficacy of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles was evaluated in Ehrlich Ascites Carcinoma (EAC) bearing mice. The percentage increase in life span (%ILS) was used as the primary measure of antitumor activity.

CompoundDose (mg/kg)Mean Survival Time (Days)% Increase in Life Span (%ILS)Reference Compound (Cisplatin)
7d 20-Potential anticancer activityCompared
7g 20-Potential anticancer activityCompared

Table 6: In vivo anticancer activity of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles in EAC bearing mice.[6]

Experimental Protocols

A detailed description of the key experimental methodologies employed in the cited studies is provided below to enable replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HeLa, MCF-7, NCI-H460) were seeded in 96-well plates.[6] After 4 hours of incubation, the cells were treated with various concentrations of the test compounds dissolved in DMSO.[6] The cells were then incubated for a specified period, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[6] The resulting formazan crystals were dissolved, and the optical density was measured at 490 nm to determine cell viability.[6] The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.[6]

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

The antioxidant activity of the compounds was evaluated by their ability to scavenge the stable DPPH free radical. Different concentrations of the test compounds were mixed with a solution of DPPH. The decrease in absorbance of the DPPH solution, which is proportional to the radical scavenging activity, was measured spectrophotometrically. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.[4]

In Vivo Antioxidant Evaluation

Male mice were divided into groups and injected intraperitoneally with either the test compound (e.g., compound 2a at 5 and 10 mg/kg), a positive control (Quercetin at 10 mg/kg), or a vehicle control.[4] After a specified treatment period, blood samples were collected to determine the Total Antioxidant Capacity (TAC), which reflects the cumulative effect of all antioxidants present in the blood.[4]

In Vivo Anticancer Study (Ehrlich Ascites Carcinoma Model)

Mice were inoculated intraperitoneally with EAC cells.[6] The animals were then treated with the test compounds (e.g., 7d and 7g ) or a standard drug (Cisplatin) for a defined period.[6] The anticancer activity was assessed by monitoring the mean survival time of the treated groups compared to the control group, and the percentage increase in life span (%ILS) was calculated.[6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of certain isoxazole derivatives have been attributed to their ability to modulate specific cellular signaling pathways, leading to apoptosis and cell cycle arrest.

anticancer_pathway Isoxazole_Derivatives Isoxazole Derivatives (e.g., 5m, 5o) ROS ↑ Reactive Oxygen Species (ROS) Isoxazole_Derivatives->ROS pAkt p-Akt (Hyperphosphorylation) (Inhibition) Isoxazole_Derivatives->pAkt p53 ↑ p53 Activation ROS->p53 Akt Akt (Survival Pathway) pAkt->Akt Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 1: Proposed mechanism of action for anticancer isoxazole derivatives 5m and 5o.[1]

experimental_workflow start Synthesis of Isoxazole Derivatives invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) invitro->antioxidant enzyme Enzyme Inhibition Assays invitro->enzyme invivo In Vivo Evaluation (for potent compounds) cytotoxicity->invivo antioxidant->invivo enzyme->invivo animal_models Animal Models (e.g., Mice) invivo->animal_models efficacy Efficacy Studies (e.g., Tumor growth inhibition, increased lifespan) animal_models->efficacy toxicity Toxicity Studies animal_models->toxicity end Lead Compound Identification efficacy->end toxicity->end

Figure 2: General experimental workflow for the evaluation of isoxazole derivatives.

References

Comparative Analysis of Synthetic Routes to 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 5-methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of pharmaceuticals such as Parecoxib sodium, a COX-2 inhibitor.[1][2] The following sections detail different synthetic routes, presenting quantitative data for objective comparison, detailed experimental protocols, and visual representations of the synthetic pathways.

Data Presentation: A Comparative Overview

The efficiency and practicality of a synthetic route are often best understood through a direct comparison of key metrics. The table below summarizes the quantitative data for the different methods identified for the synthesis of this compound.

Synthetic Route Starting Material Reagents & Solvents Reaction Conditions Yield (%) Purity (%) Reference
Method 1: Dehydration with Inorganic Base 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleMethanol, Water, Inorganic Base (e.g., Sodium Carbonate)70°C, 2 hours9299.7 (HPLC)[2][3]
Method 2: Two-Step Synthesis from Diacetophenone Diacetophenone1. Sodium methoxide, Methyl acetate; 2. Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water1. Reflux, 3 hours; 2. 45°C, 15 hours>80 (overall)Not specified[4]
Method 3: Dehydration with Trifluoroacetic Acid 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic acid, Dichloromethane35°C, 3 hours7489 (HPLC)[1]
Method 4: Dehydration with Aqueous Sodium Carbonate in THF 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleAqueous Sodium Carbonate, TetrahydrofuranReflux, 1 hour8085[1]
Method 5: 1,3-Dipolar Cycloaddition Phenylacetone, Aryl nitrile oxideLithium diisopropylamide (LDA)-78°C to 0°C80Not specified[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on the cited literature and patents.

Method 1: Dehydration with Inorganic Base

This procedure is adapted from a high-yield method described by ChemicalBook.[2][3]

Materials:

  • 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole (Compound 2) (40g)

  • Methanol (400mL)

  • 7.7% Aqueous sodium carbonate solution (400mL)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a 1L four-necked round-bottom flask, combine 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (40g), methanol (400mL), and 7.7% aqueous sodium carbonate (400mL).

  • Heat the mixture to 70°C and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the solution will separate into solid and liquid phases.

  • Extract the mixture with ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under vacuum to obtain a white solid. The initial HPLC purity is reported to be 94.9%.

  • Recrystallize the white solid from a mixed solvent of ethyl acetate (40mL) and n-hexane (120mL) (1:3 ratio).

  • Filter the crystals to obtain the target compound as a white solid (34.2g).

Method 2: Two-Step Synthesis from Diacetophenone

This protocol is based on a patent describing a scalable synthesis.[4]

Step 1: Synthesis of 1,2-Diphenyl-1,3-butanedione

  • To a solution of diacetophenone (491g) in methyl acetate (2.45L), add sodium methoxide (168g).

  • Reflux the mixture with stirring for 3 hours.

  • Cool the reaction to room temperature and adjust the pH to 2.5 with 6mol/L hydrochloric acid (approx. 3L).

  • Stir for 30 minutes, then separate the layers.

  • Concentrate the organic phase under reduced pressure.

  • Add ethanol (1.96L), stir for 30 minutes, and then cool to 25°C.

  • Stir for 2 hours to induce crystallization, then filter.

  • Dry the filter cake at 45°C under reduced pressure to obtain 1,2-diphenyl-1,3-butanedione (547g, 91.0% yield, 99.2% purity).

Step 2: Synthesis of this compound

  • In a mixed solution of ethanol (1.6L) and water (1.6L), add 1,2-diphenyl-1,3-butanedione (529g), hydroxylamine hydrochloride (168g), and sodium carbonate (117g).

  • Heat the mixture to 45°C and stir for 15 hours.

  • Cool the reaction liquid to below 40°C and remove the ethanol by concentration under reduced pressure.

  • Add ethyl acetate (2.12L) for extraction and stir for 15 minutes.

  • Allow the layers to separate for 30 minutes and collect the organic phase.

  • Concentrate the organic phase under reduced pressure and add isopropanol (1.6L).

  • Further processing (details not fully specified in the abstract) leads to the final product.

Method 3: Dehydration with Trifluoroacetic Acid

This method is described in a patent as a route to the target compound.[1]

Materials:

  • 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole (Compound 2) (5g)

  • Trifluoroacetic acid (5mL)

  • Dichloromethane (20mL)

  • Water

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a 50mL four-necked round-bottom flask, dissolve 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (5g) in dichloromethane (20mL) and add trifluoroacetic acid (5mL).

  • Heat the mixture to 35°C and stir for 3 hours.

  • Cool the reaction to -5°C and quench by dropwise addition of water (15mL).

  • Extract the mixture with dichloromethane.

  • Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a white solid.

  • Recrystallize the solid from a mixed solvent of ethyl acetate and n-hexane (1:3 ratio) to yield the target compound (3.33g).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

G cluster_0 Method 1: Dehydration with Inorganic Base Start1 4,5-Dihydro-5-methyl- 3,4-diphenyl-5-isoxazole Reagents1 Methanol, Water, Sodium Carbonate Start1->Reagents1 70°C, 2h Product1 This compound Reagents1->Product1

Caption: Synthetic pathway for Method 1.

G cluster_1 Method 2: Two-Step Synthesis Start2 Diacetophenone Reagents2a Sodium methoxide, Methyl acetate Start2->Reagents2a Reflux, 3h Intermediate 1,2-Diphenyl-1,3-butanedione Reagents2b Hydroxylamine HCl, Sodium Carbonate, Ethanol, Water Intermediate->Reagents2b 45°C, 15h Reagents2a->Intermediate Product2 This compound Reagents2b->Product2

Caption: Synthetic pathway for Method 2.

G cluster_2 Method 5: 1,3-Dipolar Cycloaddition Start3a Phenylacetone Reagents3 LDA Start3a->Reagents3 -78°C Start3b Aryl nitrile oxide Intermediate3 3-Aryl-5-hydroxy-5-methyl- 4-phenyl-2-isoxazoline Start3b->Intermediate3 Cycloaddition Reagents3->Intermediate3 Dehydration Dehydration/ Aromatization Intermediate3->Dehydration Product3 This compound Dehydration->Product3

Caption: Synthetic pathway for Method 5.

References

Docking Studies of 5-Methyl-3,4-diphenylisoxazole Derivatives with COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of 5-methyl-3,4-diphenylisoxazole derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2). The data presented is compiled from various research articles to offer an objective overview of their binding affinities and interaction mechanisms, benchmarked against established COX-2 inhibitors.

Comparative Docking Performance

The following table summarizes the quantitative data from molecular docking studies, presenting the binding energy and key interactions of various this compound derivatives with the COX-2 active site. For comparison, data for known COX-2 inhibitors are also included.

CompoundClass/ScaffoldDocking Score (kcal/mol)Key Interacting Residues in COX-2 Active SiteReference CompoundReference Docking Score (kcal/mol)
This compoundDiaryl Isoxazole-8.7Cys41, Ala151, Arg120Diclofenac-7.8
4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)Diaryl Isoxazole SulfonamideNot specified in provided abstractsNot specified in provided abstractsCelecoxibNot specified in provided abstracts
Isoxazole Derivative 5bIsoxazole Derivative-8.7Cys41, Ala151, Arg120Diclofenac-7.8
Isoxazole Derivative 5cIsoxazole Derivative-8.5Cys41, Ala151, Arg120Diclofenac-7.8
Isoxazole Derivative 5dIsoxazole Derivative-8.4Cys41, Ala151, Arg120Diclofenac-7.8

Experimental Protocols: Molecular Docking

The in silico molecular docking studies summarized in this guide were generally performed using the following standardized protocol.

1. Protein Preparation:

  • The three-dimensional crystal structure of the human COX-2 enzyme was obtained from the Protein Data Bank (PDB). A commonly used PDB ID is 4COX.[1]

  • Prior to docking, the protein structure was prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms were added to the protein structure, and charges were assigned.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and reference compounds were drawn using chemical drawing software.

  • The structures were then converted to 3D and energetically minimized using appropriate force fields.

3. Docking Simulation:

  • Molecular docking was performed using software such as AutoDock Vina 4.2.[1]

  • The active site of COX-2 was defined by creating a grid box around the key amino acid residues known to be involved in ligand binding.

  • The docking protocol was validated by redocking the native co-crystallized ligand into the active site and calculating the root mean square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.

  • The synthesized compounds were then docked into the defined active site, and the resulting binding poses were scored based on their binding energy.

4. Analysis of Interactions:

  • The docking results were analyzed to identify the binding poses with the lowest binding energy.

  • The interactions between the ligands and the amino acid residues of the COX-2 active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.

Experimental Workflow

G Molecular Docking Workflow for COX-2 Inhibitors cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 4COX) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound derivatives) ligand_prep->docking validation Protocol Validation (Redocking) docking->validation scoring Binding Energy Calculation & Pose Scoring docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction

Caption: A flowchart illustrating the key steps in the molecular docking study of this compound derivatives with the COX-2 enzyme.

Comparison with Alternatives

The docking studies reveal that this compound derivatives exhibit promising binding affinities for the COX-2 enzyme, in some cases superior to the reference compound diclofenac.[1] The core isoxazole scaffold, substituted with diphenyl groups, appears to be a key structural feature for effective binding within the COX-2 active site.

Notably, the interactions with key residues such as Cys41, Ala151, and Arg120 are crucial for the inhibitory activity of these compounds.[1] These interactions are comparable to those observed for known non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a significant area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The structure-activity relationship (SAR) of these derivatives often highlights the importance of specific substitutions on the phenyl rings, which can modulate the binding affinity and selectivity towards COX-2.[2] For instance, the presence of a sulfonamide group is a common feature in many selective COX-2 inhibitors, including the structurally related valdecoxib.[3] The this compound scaffold represents a valuable template for the design of novel and potent COX-2 inhibitors. Further in vitro and in vivo studies are warranted to validate the findings from these in silico docking studies and to assess the therapeutic potential of these derivatives as anti-inflammatory agents.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-3,4-diphenylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methyl-3,4-diphenylisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, most notably forming the central structure of the selective COX-2 inhibitor, Valdecoxib. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anti-inflammatory and anticancer properties. The following sections detail the impact of structural modifications on biological activity, supported by quantitative data and experimental methodologies.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of this compound analogs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation and pain pathways.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1]

The SAR studies of this scaffold reveal that the presence and position of a sulfonamide group are critical for potent and selective COX-2 inhibition.

Key SAR Findings:

  • The Sulfonamide Moiety is Crucial for COX-2 Selectivity: The quintessential analog in this class is Valdecoxib, which features a benzenesulfonamide group at the para-position of the C4-phenyl ring. This group is essential for its high affinity and selectivity for COX-2. It interacts with a secondary hydrophilic pocket (the "selectivity pocket") present in the COX-2 active site, which is absent in COX-1.

  • Removal of the Sulfonamide Group Reverses Selectivity: Strikingly, removal of the sulfonamide group from the 4-phenyl ring leads to a dramatic reversal in activity, transforming the molecule from a selective COX-2 inhibitor into a selective COX-1 inhibitor.[2] This underscores the sulfonamide group as the primary determinant for COX-2 selectivity in this chemical series.

Table 1: Comparison of COX-1/COX-2 Inhibitory Potency
CompoundStructureModification on C4-Phenyl RingCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamidep-SO2NH20.005[3][4]140 - 150[3][4]~28,000 - 30,000
Analog (Sulfonamide Removed) This compoundNone (Hydrogen)> 50[2]19[5]< 0.38

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific function; a lower value indicates greater potency.[6] The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a higher ratio indicates greater selectivity for COX-2.[6]

Prostaglandin Synthesis Pathway and COX-2 Inhibition

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor This compound Analog (e.g., Valdecoxib) Inhibitor->COX2

Prostaglandin synthesis and selective COX-2 inhibition.

Anticancer Activity

The antiproliferative activity is highly dependent on the specific substitutions on the diaryl rings and the cancer cell line being evaluated.

Key SAR Observations from Broader Isoxazole Derivatives:

  • Substitution Patterns Matter: The nature and position of substituents on the phenyl rings significantly influence cytotoxic activity.

  • Cell Line Specificity: The effectiveness of the compounds can vary dramatically between different cancer cell lines (e.g., leukemia, glioblastoma, breast cancer).[7][8]

Table 2: Antiproliferative Activity of Representative Isoxazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
3,4-isoxazolediamide derivativeK562 (Human Myelogenous Leukemia)Varies (some < 100)[7]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivativeK562 (Human Myelogenous Leukemia)Varies (some < 100)[7]
Thiazolo[4,5-d]pyrimidine derivative (3b)C32 (Amelanotic Melanoma)24.4[9]
Thiazolo[4,5-d]pyrimidine derivative (3b)A375 (Melanotic Melanoma)29.8[9]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indole (7d)Multiple cell linesPotent activity reported[10]

This table showcases the general anticancer potential of compounds containing an isoxazole ring to illustrate the scaffold's promise. A direct SAR comparison for a homologous series of this compound analogs is limited by available data.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay is a standard method for determining the potency and selectivity of COX inhibitors by measuring the production of specific prostaglandins in a physiologically relevant matrix.[2][6]

Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 by test compounds in human whole blood.[6]

Methodology:

  • Sample Preparation: Fresh human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).[6]

  • COX-1 Activity Measurement (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound (dissolved in a vehicle like DMSO) or vehicle control for a set period (e.g., 60 minutes) at 37°C.

    • Blood is allowed to clot for 60 minutes at 37°C to stimulate platelet COX-1 activity.

    • The serum is separated by centrifugation.

    • The concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.[6]

  • COX-2 Activity Measurement (Prostaglandin E2 Production):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

    • COX-2 expression is induced by adding lipopolysaccharide (LPS) and the blood is incubated for 24 hours at 37°C.[6]

    • The plasma is separated by centrifugation.

    • The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by ELISA or RIA.[6]

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.[6]

cluster_0 COX-1 Activity cluster_1 COX-2 Activity b1 Incubate whole blood with test compound b2 Allow blood to clot (stimulates platelets) b1->b2 b3 Centrifuge to separate serum b2->b3 b4 Measure TXB2 (COX-1 product) via ELISA b3->b4 calc Calculate IC50 Values & Selectivity Index b4->calc c1 Incubate whole blood with test compound c2 Add LPS to induce COX-2 expression c1->c2 c3 Incubate for 24 hours c2->c3 c4 Centrifuge to separate plasma c3->c4 c5 Measure PGE2 (COX-2 product) via ELISA c4->c5 c5->calc start Collect Human Whole Blood start->b1 start->c1

Workflow for the Human Whole Blood COX Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is carefully removed, and a solvent (such as DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

s1 Seed cancer cells in 96-well plate s2 Incubate overnight to allow adherence s1->s2 s3 Treat cells with various concentrations of test analogs s2->s3 s4 Incubate for 48-72 hours s3->s4 s5 Add MTT solution to wells s4->s5 s6 Incubate for 2-4 hours (formazan formation) s5->s6 s7 Remove medium and dissolve formazan in DMSO s6->s7 s8 Read absorbance (e.g., at 570 nm) s7->s8 s9 Calculate % viability and determine IC50 values s8->s9

Workflow for the MTT Cytotoxicity Assay.

Conclusion

The structure-activity relationship for this compound analogs is well-defined for anti-inflammatory activity. The presence of a para-sulfonamide group on the C4-phenyl ring is the single most important structural feature for achieving potent and highly selective COX-2 inhibition. Its removal completely reverses the selectivity profile towards COX-1.

For anticancer activity, the isoxazole scaffold is a promising template, with various derivatives showing significant antiproliferative effects. However, a clear and systematic SAR for the this compound core is less established and appears to be highly dependent on the specific substitution patterns and the targeted cancer cell line. Further studies are required to delineate the precise structural requirements for optimizing the anticancer potency and selectivity of this promising class of compounds.

References

Safety Operating Guide

Safe Disposal of 5-Methyl-3,4-diphenylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-Methyl-3,4-diphenylisoxazole. Researchers, scientists, and drug development professionals are advised to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact.

Hazard and Personal Protective Equipment Summary

Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE). The following table summarizes key safety information.

Hazard CategoryGHS Hazard Statements (Inferred)Recommended Personal Protective Equipment (PPE)
Health Hazards Data not available; handle with caution as with any laboratory chemical.- Chemical-resistant gloves (e.g., nitrile) - Safety goggles or face shield[1] - Lab coat[1] - Use in a well-ventilated area or under a chemical fume hood.[1]
Physical Hazards Data not available; handle with caution.- Store away from heat, sparks, and open flames. - Avoid creating dust.[1]
First Aid If inhaled: Move to fresh air. Skin contact: Immediately remove contaminated clothing and wash skin. Eye contact: Rinse with pure water for at least 15 minutes. If ingested: Rinse mouth with water.[1]N/A

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.

  • Consult Safety Data Sheet (SDS): Always locate and thoroughly read the manufacturer-provided SDS for this compound before beginning any work.[2]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[3] This includes any contaminated items such as weighing paper or spatulas.

    • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.[3][4]

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name: "this compound".[2][4]

    • Do not mix this waste with other chemical waste streams, particularly incompatible materials.[2][5]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][6]

  • Disposal Pathway:

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[5][6]

    • Do not dispose of it down the drain or with general laboratory trash.[4][7]

    • Complete a hazardous waste manifest or tag as required by your institution. This document tracks the waste from generation to its final disposal.[8]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling the compound. Clean and decontaminate the work area.[3]

All disposal activities must be in accordance with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[1]

  • Containment: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[11] Do not use combustible materials such as paper towels.

  • Cleanup: Carefully scoop the absorbent material and spilled chemical into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large spills, evacuate the area and contact your institution's emergency response team immediately.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Contaminated This compound consult_sds Consult Manufacturer's SDS start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe is_spill Accidental Spill? wear_ppe->is_spill collect_waste Collect Waste in a Labeled, Sealed Container store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste is_spill->collect_waste No spill_procedure Follow Spill and Emergency Procedures is_spill->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact Institutional EHS for Pickup and Complete Waste Manifest store_waste->contact_ehs disposal Disposal by Approved Hazardous Waste Contractor contact_ehs->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-3,4-diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, critical safety and logistical information for the handling and disposal of 5-Methyl-3,4-diphenylisoxazole. Given the specific data available, this document outlines essential personal protective equipment (PPE), a detailed operational plan, and a comprehensive disposal strategy to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against potential chemical exposure. The following table summarizes the required PPE for handling this compound, based on available safety data sheets and general laboratory safety standards for similar compounds.[1][2][3][4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[2][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of contaminated gloves immediately.[1][2]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing. Wear fire/flame resistant and impervious clothing.[1][5]
Respiratory Protection RespiratorAll handling should be conducted in a well-ventilated area or a chemical fume hood.[2][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required at all times in the laboratory.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risk and maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to avoid dust formation.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1][5]

  • The storage area should be a dry, cool, and well-ventilated place.[5]

  • Keep the compound away from incompatible materials, though specific incompatibilities are not detailed in the available data.

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid using combustible materials like paper towels.[2]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Containerization: Ensure the waste container is suitable for chemical waste, is kept closed, and is stored in a designated secondary containment area.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[1] Do not pour any waste containing this compound down the drain.[1]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural workflow for safely handling this compound and the logical relationships for risk assessment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don all required PPE prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_solution Prepare solution in fume hood handling_weigh->handling_solution cleanup_decontaminate Decontaminate work area handling_solution->cleanup_decontaminate Proceed to cleanup cleanup_dispose Segregate and store waste cleanup_decontaminate->cleanup_dispose cleanup_store Store compound properly cleanup_dispose->cleanup_store G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound inhalation Inhalation Irritation compound->inhalation skin_contact Skin Irritation compound->skin_contact eye_contact Serious Eye Irritation compound->eye_contact ingestion Harmful if Swallowed compound->ingestion disposal Proper Waste Disposal compound->disposal End of lifecycle fume_hood Use Fume Hood inhalation->fume_hood ppe Wear appropriate PPE inhalation->ppe hygiene Practice good hygiene inhalation->hygiene skin_contact->fume_hood skin_contact->ppe skin_contact->hygiene eye_contact->fume_hood eye_contact->ppe eye_contact->hygiene ingestion->hygiene

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3,4-diphenylisoxazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3,4-diphenylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.